Product packaging for 4-Chloro-2-fluorobenzonitrile(Cat. No.:CAS No. 57381-51-8)

4-Chloro-2-fluorobenzonitrile

Cat. No.: B1347046
CAS No.: 57381-51-8
M. Wt: 155.55 g/mol
InChI Key: JRDMGVGCATYZPW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3ClFN and its molecular weight is 155.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFN B1347046 4-Chloro-2-fluorobenzonitrile CAS No. 57381-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluorobenzonitrile
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InChI

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDMGVGCATYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80205975
Record name 4-Chloro-2-fluorobenzonitrile
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Molecular Weight

155.55 g/mol
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CAS No.

57381-51-8
Record name 4-Chloro-2-fluorobenzonitrile
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Record name 4-Chloro-2-fluorobenzonitrile
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Record name 4-Chloro-2-fluorobenzonitrile
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Record name 4-chloro-2-fluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Detailed experimental protocols for its synthesis via the Sandmeyer reaction, as well as methods for its purification and analysis, are presented. The document also explores its significant role as a building block in the development of novel drugs and specialized materials.[2]

Chemical Properties and Data

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern with both chlorine and fluorine atoms provides specific reactivity for the synthesis of more complex molecules.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClFN[1]
Molecular Weight 155.56 g/mol [1]
CAS Number 57381-51-8[1]
Appearance White to light yellow crystalline powder[1]
Melting Point 58-62 °C[1]
Boiling Point 92 °C at 22 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Solubility Insoluble in water.[2]
Purity ≥98% (GC)[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by cyanation.[3][4] This method provides an efficient pathway to introduce the nitrile group onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methods for the Sandmeyer reaction and is adapted for the synthesis of this compound from 2-amino-5-chlorobenzonitrile.

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (or other suitable organic solvent)

  • Ice

  • Distilled water

  • Standard laboratory glassware (beakers, round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Diazotization of 2-Amino-5-chlorobenzonitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1 mole of 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, dissolve 1.05 moles of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30-60 minutes.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate large beaker, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Extract the product from the reaction mixture with a suitable organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) cluster_workup Step 3: Work-up A 2-Amino-5-chlorobenzonitrile B Dissolve in HCl/H₂O Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Aryl Diazonium Salt Solution C->D F Add diazonium salt solution D->F E CuCN/NaCN Solution E->F G Warm to RT, then heat F->G H Crude Reaction Mixture G->H I Extraction with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Crude this compound K->L

Caption: Workflow for the synthesis of this compound.

Purification

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography to achieve high purity (≥98%).

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Analytical Methods

The purity and identity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analytical Workflow Diagram

Analytical_Workflow A Sample Preparation (Dissolve in solvent) B GC-MS Analysis A->B C Data Acquisition (Chromatogram and Mass Spectra) B->C D Data Analysis C->D E Purity Determination (Peak Area %) D->E F Structure Confirmation (Mass Spectrum Library Match) D->F

Caption: General workflow for GC-MS analysis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its applications include:

  • Pharmaceuticals: It serves as a key building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.[1][5]

  • Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.[1][5]

  • Material Science: It is used in the creation of specialty polymers and materials with enhanced chemical resistance and novel properties.[1][2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[4]

  • Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation.[4]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined chemical properties and versatile reactivity make it an essential component in the synthesis of a variety of valuable end-products. The experimental protocols and data presented in this guide are intended to support researchers and professionals in the effective and safe utilization of this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile (CAS Number: 57381-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key applications, and safety and handling protocols.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 57381-51-8[1]
Molecular Formula C₇H₃ClFN[2]
Molecular Weight 155.56 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 58-62 °C[3]
Boiling Point 92 °C at 22 mmHg
Solubility Soluble in methanol.
Purity ≥98% (GC)[2]
InChI Key JRDMGVGCATYZPW-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1Cl)F)C#N[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing nature of the nitrile, chloro, and fluoro substituents.

  • Expected Chemical Shifts (in CDCl₃):

    • Signals in the aromatic region (approximately 7.0-7.8 ppm). Due to the substitution pattern, complex splitting patterns (doublets and doublet of doublets) are anticipated.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Expected Chemical Shift Ranges (in CDCl₃):

    • Aromatic Carbons: 110-140 ppm.

    • Nitrile Carbon (-CN): 115-120 ppm.

    • The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
~2230C≡N (nitrile) stretchingStrong
~3100-3000Aromatic C-H stretchingMedium
~1600-1450Aromatic C=C stretchingMedium
~1250C-F stretchingStrong
~850-550C-Cl stretchingStrong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z ≈ 155 and 157 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

  • Major Fragments: Loss of Cl, CN, and other fragments from the aromatic ring.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Below are detailed plausible experimental protocols based on established chemical transformations.

Synthesis via Sandmeyer Reaction from 2-Fluoro-4-chloroaniline

This protocol describes the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.

Diagram of the Experimental Workflow:

Sandmeyer Reaction Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification Amine 2-Fluoro-4-chloroaniline HCl_H2O HCl, H₂O, 0-5 °C Amine->HCl_H2O Suspend NaNO2 NaNO₂ (aq) HCl_H2O->NaNO2 Add dropwise Diazonium Diazonium Salt Intermediate NaNO2->Diazonium Formation CuCN CuCN Solution Diazonium->CuCN Add to Product_Formation Formation of This compound CuCN->Product_Formation Heat Extraction Extraction with Organic Solvent Product_Formation->Extraction Washing Washing Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Materials:

  • 2-Fluoro-4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-fluoro-4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.

    • Cool the CuCN solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis via Halogen Exchange (Halex) Reaction

This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom on a dichlorobenzonitrile precursor.

Diagram of the Logical Relationship:

Halex Reaction Principle Precursor 2,4-Dichlorobenzonitrile Reagents KF, Aprotic Polar Solvent (e.g., DMF, DMSO) Precursor->Reagents Reacts with Conditions High Temperature Reagents->Conditions Under Product This compound Conditions->Product To yield

Caption: Logical flow of the Halex reaction for synthesizing this compound.

Materials:

  • 2,4-Dichlorobenzonitrile

  • Potassium Fluoride (spray-dried)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

Procedure:

  • Reaction Setup:

    • In a flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 2,4-dichlorobenzonitrile (1.0 eq), spray-dried potassium fluoride (1.5-2.0 eq), and the aprotic polar solvent.

    • A phase-transfer catalyst can be added to improve the reaction rate.

  • Reaction:

    • Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring under a nitrogen atmosphere.

    • Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water and stir.

    • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by distillation under reduced pressure or by column chromatography to afford this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules due to its unique substitution pattern, which allows for selective functionalization.[3]

Pharmaceutical Intermediates

This compound is a key building block in the synthesis of a range of pharmaceuticals, including:

  • Kinase Inhibitors: It is used in the synthesis of targeted cancer therapies. For example, it is a reported intermediate in the synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[4][5]

  • Antimicrobial and Anti-inflammatory Agents: The structural motif of this compound is incorporated into various molecules being investigated for their antimicrobial and anti-inflammatory properties.[2]

Diagram of its Role in Synthesis:

Role as a Synthetic Intermediate Start This compound Reaction1 Reaction A (e.g., Nucleophilic Substitution) Start->Reaction1 Reaction2 Reaction B (e.g., Reduction of Nitrile) Start->Reaction2 Intermediate Advanced Intermediate Reaction1->Intermediate Reaction2->Intermediate API Active Pharmaceutical Ingredient (e.g., Bosutinib) Intermediate->API

Caption: this compound as a starting material for multi-step pharmaceutical synthesis.

Agrochemicals

It serves as an intermediate in the formulation of modern herbicides and pesticides, contributing to the development of more effective and selective crop protection agents.[2]

Material Science

The rigid aromatic core and unique halogenation of this compound make it a useful monomer or starting material for the synthesis of specialty polymers and materials with enhanced chemical resistance and novel electronic properties.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral DangerDangerH301: Toxic if swallowed
Acute Toxicity, Dermal DangerDangerH311: Toxic in contact with skin
Skin Corrosion/Irritation WarningWarningH315: Causes skin irritation
Eye Damage/Irritation WarningWarningH319: Causes serious eye irritation
Acute Toxicity, Inhalation WarningWarningH332: Harmful if inhaled

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the SDS for complete and up-to-date safety information.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The information presented is intended to support research, development, and manufacturing activities by providing essential data and methodologies in a clear and accessible format.

Core Physical and Chemical Data

This compound, with the CAS Number 57381-51-8, is a halogenated benzonitrile derivative.[1][2] Its unique molecular structure contributes to its utility as a building block in organic synthesis.[1]

Data Summary Table

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₃ClFN[1][2]
Molecular Weight 155.56 g/mol [1][3]
Melting Point 56.0 - 62.0 °C[1][4]
57 - 58 °C[3][5]
Boiling Point 92 °C at 22 mmHg[3]
237 °C (Predicted)[5]
Density 1.3 ± 0.1 g/cm³[3]
Appearance White to light yellow to light orange powder to crystal[1]
Solubility Insoluble in water[3]
XLogP3-AA 2.4[2][3]
Polar Surface Area (PSA) 23.8 Ų[3]
Refractive Index 1.537 (Predicted)[3]
Flash Point 79.2 ± 21.8 °C[3]

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are detailed, standard methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer with appropriate range

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stand

Procedure:

  • Apparatus Setup: The distillation apparatus is assembled. The this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

  • Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is typically the plateau temperature observed during distillation. For a pure substance, this temperature should remain constant.

  • Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea level (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to the standard pressure. The reported boiling point at a reduced pressure (92 °C at 22 mmHg) indicates a vacuum distillation was likely performed.[3]

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • A liquid in which this compound is insoluble (e.g., water, given its insolubility) or a suitable non-reactive solvent if measuring the density of a solution.

  • Thermometer

  • Constant temperature bath

Procedure:

  • Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately determined.

  • Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured.

  • Mass of Pycnometer with Sample and Liquid: The pycnometer is filled with a liquid of known density in which the sample is insoluble. Care is taken to remove any air bubbles. The mass is measured again.

  • Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined.

  • Calculation: The volume of the sample can be determined from the masses recorded. The density is then calculated by dividing the mass of the sample by its volume. All measurements should be performed at a constant temperature.

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of a chemical compound like this compound.

G MolecularStructure Molecular Structure (C₇H₃ClFN) MolecularWeight Molecular Weight (155.56 g/mol) MolecularStructure->MolecularWeight determines IntermolecularForces Intermolecular Forces (Dipole-Dipole, London Dispersion) MolecularStructure->IntermolecularForces influences BoilingPoint Boiling Point (92 °C @ 22 mmHg) MolecularWeight->BoilingPoint influences Density Density (1.3 g/cm³) MolecularWeight->Density influences MeltingPoint Melting Point (56-62 °C) IntermolecularForces->MeltingPoint affects IntermolecularForces->BoilingPoint affects Solubility Solubility (Insoluble in Water) IntermolecularForces->Solubility governs

References

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Chloro-2-fluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom, and a fluorine atom. The IUPAC name for this compound is this compound.[1][2][3] Its chemical structure is foundational to its utility as a versatile intermediate in the synthesis of complex molecules.

The molecular formula for this compound is C₇H₃ClFN.[1][2][3][4][5] The presence of halogen atoms and the nitrile group significantly influences its reactivity and physical properties.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 155.55 g/mol [1]
Molecular Formula C₇H₃ClFN[1][2][4][5]
CAS Number 57381-51-8[2][3][4][5]
Melting Point 56 - 62 °C[2][4][5]
Boiling Point 92 °C at 22 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Appearance White to light yellow crystalline powder[4]
SMILES FC1=CC(Cl)=CC=C1C#N[2][3]

Applications in Synthesis

This compound is a crucial building block in the pharmaceutical and agrochemical industries.[4] Its halogenated structure serves as a key intermediate for creating a variety of biologically active molecules.[4]

  • Pharmaceutical Development: This compound is integral to the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4]

  • Agrochemical Formulation: It is utilized in the production of herbicides and pesticides, contributing to enhanced crop protection.[4]

  • Material Science: Researchers employ this compound in the creation of specialized polymers and materials for coatings with improved chemical resistance.[4]

The following diagram illustrates the general workflow of how this compound is used as a synthetic intermediate.

G A This compound (Starting Material) B Chemical Transformation (e.g., Nucleophilic Substitution, Reduction) A->B C Intermediate Product B->C D Further Synthetic Steps C->D E Final Product (e.g., Pharmaceutical, Agrochemical) D->E

Caption: Synthetic workflow using this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols for key reactions.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the Sandmeyer reaction starting from a corresponding aniline, and the cyanation of an aryl halide. A third, less direct approach involves a halogen exchange (Halex) reaction on a suitable precursor.

Sandmeyer Reaction from 2-Chloro-4-fluoroaniline

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and nitriles from aryl diazonium salts.[2][3] This pathway involves the diazotization of 2-chloro-4-fluoroaniline, followed by a copper(I) cyanide-mediated cyanation to yield the final product. This method is widely applicable due to the commercial availability of the starting aniline.

Cyanation of 1,4-Dichloro-2-fluorobenzene

This approach involves the direct introduction of a nitrile group onto a dihalogenated benzene ring. The reaction of 1,4-dichloro-2-fluorobenzene with a cyanide source, typically in the presence of a catalyst, can yield this compound. This method's viability is dependent on the reactivity and selectivity of the cyanation reaction.

Halogen Exchange (Halex) Reaction

The Halex reaction is a powerful tool for the synthesis of fluorinated aromatic compounds.[4] In the context of this compound synthesis, a potential pathway could involve the selective fluorination of a dichlorobenzonitrile precursor, such as 2,4-dichlorobenzonitrile, using an alkali metal fluoride.[5] The success of this route hinges on the selective replacement of the chlorine atom at the 2-position.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound and related compounds. This data is intended to provide a comparative overview of the efficiency of different synthetic approaches.

Starting MaterialReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Chloro-4-fluoroanilineSandmeyerNaNO₂, HCl, CuCNToluene/Water0-5 (diazotization)Not Specified79.393.5CN114790149A[6]
2,5-DichloronitrobenzeneCyanationCuCN, KCNN,N-Dimethylformamide165-1705.5Not specified for final productNot SpecifiedUS4528143A[7]
4-ChlorobenzaldehydeDehydration of OximeHydroxylamine HCl, Sodium FormateFormic Acid130 (reflux)1~88Not SpecifiedUS04968830 (for 4-chlorobenzonitrile)[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the procedure described in patent CN114790149A for the synthesis of 2-chloro-4-fluorobenzonitrile, which is an isomer. The principles are directly applicable to the synthesis of this compound from 2-chloro-4-fluoroaniline.

Materials:

  • 2-Chloro-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Toluene

  • Saturated Ammonia Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, suspend 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl (5.0 eq) and water.

    • Cool the suspension to 0-5°C using an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5°C.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide in your chosen solvent system (e.g., aqueous KCN or in an organic solvent).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-70°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent like toluene was used, separate the organic layer.

    • Wash the organic layer twice with a saturated ammonia solution to remove residual copper compounds.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography to yield pure this compound.

Visualized Synthesis Pathways

The following diagrams illustrate the core synthetic pathways described in this guide.

Synthesis_Pathways cluster_sandmeyer Sandmeyer Reaction cluster_cyanation Cyanation 2-Chloro-4-fluoroaniline 2-Chloro-4-fluoroaniline Diazonium Salt Diazonium Salt 2-Chloro-4-fluoroaniline->Diazonium Salt 1. NaNO2, HCl 2. 0-5°C 4-Chloro-2-fluorobenzonitrile_S This compound Diazonium Salt->4-Chloro-2-fluorobenzonitrile_S CuCN 1,4-Dichloro-2-fluorobenzene 1,4-Dichloro-2-fluorobenzene 4-Chloro-2-fluorobenzonitrile_C This compound 1,4-Dichloro-2-fluorobenzene->4-Chloro-2-fluorobenzonitrile_C CuCN, Solvent, Heat

Caption: Overview of Sandmeyer and Cyanation pathways.

Halex_Pathway cluster_halex Halogen Exchange (Halex) Reaction 2,4-Dichlorobenzonitrile 2,4-Dichlorobenzonitrile 4-Chloro-2-fluorobenzonitrile_H This compound 2,4-Dichlorobenzonitrile->4-Chloro-2-fluorobenzonitrile_H KF, Solvent, Heat

Caption: Halogen Exchange (Halex) synthesis pathway.

Experimental_Workflow start Start: Starting Materials diazotization Diazotization of Aniline start->diazotization sandmeyer Sandmeyer Cyanation diazotization->sandmeyer workup Reaction Work-up sandmeyer->workup purification Purification workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the Sandmeyer reaction.

References

The Solubility Profile of 4-Chloro-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-Chloro-2-fluorobenzonitrile, a versatile building block in the synthesis of a new generation of targeted therapies and crop protection agents, is no exception.[1][2] Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately impacts the efficiency and scalability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical insights to empower researchers in their experimental design.

Physicochemical Characteristics of this compound: A Foundation for Solubility Prediction

A molecule's structure is the primary determinant of its solubility. This compound is a small aromatic molecule with a unique combination of functional groups that contribute to its overall polarity and intermolecular interactions.

PropertyValueSource
Molecular FormulaC₇H₃ClFN[3]
Molecular Weight155.56 g/mol [3]
Melting Point57-62 °C[3]
AppearanceWhite to light yellow crystalline solid[3]
XLogP32.4[4]
Polar Surface Area23.8 Ų[4]

The presence of a polar nitrile group (-C≡N) and electronegative halogen atoms (Cl and F) introduces polarity to the molecule. However, the nonpolar benzene ring constitutes a significant portion of the structure, leading to a calculated XLogP3 of 2.4, which suggests a degree of lipophilicity.[4] This balance between polar and nonpolar characteristics indicates that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" remains a powerful guiding principle in solubility prediction. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is a consequence of the intermolecular forces at play. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

In the case of this compound, the potential for dipole-dipole interactions due to the nitrile and halo-substituents suggests that it will be more soluble in polar aprotic solvents than in nonpolar hydrocarbon solvents. The absence of acidic protons means that hydrogen bonding with the solvent will be limited to the lone pair of electrons on the nitrogen atom of the nitrile group.

Predicted Solubility of this compound in Common Organic Solvents

SolventDielectric Constant (ε)Predicted SolubilityRationale
Nonpolar Solvents
n-Heptane1.9Very LowPrimarily nonpolar; lacks the ability to form strong interactions with the polar functional groups of the solute.
Toluene2.4Low to ModerateAromatic π-π stacking interactions may provide some solubility, but the solvent's low polarity is a limiting factor.
Polar Aprotic Solvents
Dichloromethane (DCM)9.1ModerateModerate polarity allows for some dipole-dipole interactions.
Acetone21HighThe polar carbonyl group can interact favorably with the nitrile and halo-substituents.
Ethyl Acetate6.0Moderate to HighA good balance of polarity to solvate the molecule.
Acetonitrile37.5Very HighThe nitrile group of the solvent can engage in strong dipole-dipole interactions with the solute.
Dimethylformamide (DMF)38.3Very HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)47Very HighA highly polar aprotic solvent, known for its excellent solvating power for a wide range of organic compounds.
Polar Protic Solvents
Methanol33ModerateCan act as a hydrogen bond acceptor, but the nonpolar benzene ring limits overall solubility.
Ethanol25ModerateSimilar to methanol, with slightly lower polarity.
Water80InsolubleThe high polarity of water and its strong hydrogen bonding network make it a poor solvent for this relatively lipophilic molecule.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental approach is essential. The following protocol outlines the widely accepted equilibrium shake-flask method.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 4-Chloro-2- fluorobenzonitrile into a vial B Add a known volume of the chosen solvent A->B C Seal the vial and place in a temperature-controlled shaker (e.g., 25°C) B->C D Agitate for a set period (e.g., 24-48 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw a sample of the supernatant and filter it E->F G Dilute the filtered sample with a known volume of solvent F->G H Analyze the diluted sample by HPLC or GC to determine the concentration G->H

Figure 1. A schematic of the experimental workflow for determining the solubility of this compound.

Data Analysis and Interpretation

A calibration curve should be generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution can then be determined by comparing its analytical signal (e.g., peak area from HPLC) to the calibration curve. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Leveraging Predictive Models for Solubility Screening

In the early stages of drug development, experimental determination of solubility for a large number of compounds can be resource-intensive. In such cases, in silico predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, can be invaluable.[6][7][8][9] These models use computational descriptors of a molecule's structure to predict its physicochemical properties, including solubility. Various machine learning approaches have been successfully applied to develop accurate solubility prediction models.[4][10][11] For this compound, descriptors such as its molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors can be used as inputs for these models to estimate its solubility in a wide range of solvents.

Practical Implications for Drug Development

The choice of solvent is a critical decision in the synthesis and purification of active pharmaceutical ingredients (APIs). A solvent in which the starting material, this compound, is highly soluble can lead to:

  • Faster reaction rates: By ensuring that the reactants are in the same phase, the frequency of molecular collisions increases.

  • Higher yields: Minimizing the amount of undissolved starting material can drive the reaction to completion.

  • Easier purification: A solvent system where the desired product has different solubility characteristics from the starting materials and byproducts can simplify crystallization or chromatographic purification.

Conversely, a solvent in which the final product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal for recrystallization, a common method for purification.

Conclusion

While a definitive, experimentally determined quantitative solubility profile of this compound across a wide range of organic solvents is yet to be published, a strong predictive understanding can be established based on its molecular structure and the behavior of analogous compounds. The principles and the detailed experimental protocol outlined in this guide provide a robust framework for researchers to make informed decisions on solvent selection. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, a comprehensive understanding of the solubility of this compound is not just an academic exercise, but a critical step towards efficient, scalable, and robust chemical processes.

References

Spectroscopic Data Analysis of 4-Chloro-2-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-fluorobenzonitrile (C₇H₃ClFN), a versatile building block in the synthesis of pharmaceuticals and agrochemicals. While specific experimental spectra for this compound are held within proprietary databases, this document outlines the expected spectroscopic characteristics based on its molecular structure and provides detailed, standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a substituted benzene ring, which dictates its primary spectroscopic features. The presence of a nitrile group (-C≡N), a fluorine atom, and a chlorine atom introduces distinct electronic effects and vibrational modes that are detectable by various spectroscopic techniques.

Molecular Formula: C₇H₃ClFN Molecular Weight: 155.56 g/mol [1][2] CAS Number: 57381-51-8[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants will be influenced by the electron-withdrawing effects of the nitrile, fluorine, and chlorine substituents.

Expected Proton Signal Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
H-3DownfieldDoublet of doublets (dd)1H
H-5Mid-aromatic regionDoublet of doublets (dd)1H
H-6UpfieldTriplet or Doublet of doublets (t or dd)1H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).

Expected Carbon Signal Expected Chemical Shift (δ, ppm) Expected Key Feature
C-CN115-120
C-Cl135-140
C-F160-165Large C-F coupling
C-H (ortho to CN)130-135
C-H (ortho to Cl)125-130
C-H (meta to CN)110-115
C-CN (ipso)100-105
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the sharp, intense absorption of the nitrile group and absorptions corresponding to the aromatic ring and carbon-halogen bonds.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C≡N Stretch (Nitrile)2220 - 2260Strong, Sharp[3]
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 840Medium to Strong
Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Ion Expected m/z Notes
[M]⁺155Corresponding to the molecular weight with ³⁵Cl.
[M+2]⁺157Isotopic peak for ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak.
[M-CN]⁺129/131Loss of the nitrile group.
[M-Cl]⁺120Loss of the chlorine atom.
[C₆H₃F]⁺94Further fragmentation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the wavenumbers of the significant absorption peaks.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron to form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.

    • Analyze the m/z values of the major fragment ions to deduce the fragmentation pattern and confirm the molecular structure.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Output Sample This compound Prep Dissolution / Solid Preparation Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectrum (δ, J, Integration) NMR->NMR_Data IR_Data IR Spectrum (Wavenumber, cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z, Abundance) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_out Output A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Magnet B->C D Lock, Tune, Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Calibrate F->G H Integrate & Analyze G->H I Final Spectrum H->I

Caption: Step-by-step workflow for NMR spectroscopy.

MS_Workflow Sample Sample Introduction Ionization Ionization (e.g., EI) Sample->Ionization MassAnalyzer Mass Analyzer (Separation by m/z) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow for Mass Spectrometry analysis.

References

reactivity profile of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-fluorobenzonitrile

Executive Summary

This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its synthetic utility is dictated by the unique electronic interplay of its three distinct functional groups: a strongly electron-withdrawing nitrile, a fluorine atom ortho to the nitrile, and a chlorine atom para to the nitrile. This guide provides a detailed analysis of the molecule's reactivity, focusing on the causality behind its reaction pathways. We will explore the dominant role of nucleophilic aromatic substitution (SNAr), the versatile chemistry of the cyano group, and the molecule's inherent resistance to electrophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific reactivity of this intermediate for the synthesis of complex target molecules.

Structural and Electronic Analysis

Before delving into specific reactions, it is critical to understand how the substituents on the benzonitrile core govern its electronic nature and, consequently, its reactivity.

Physicochemical Properties
PropertyValueReference
CAS Number 57381-51-8[3]
Molecular Formula C₇H₃ClFN[3]
Molecular Weight 155.56 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 58 - 62 °C[1]
The Directing Influence of Substituents

The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents:

  • Nitrile Group (-CN): As a powerful electron-withdrawing group through both resonance and induction, the nitrile group deactivates the aromatic ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions where it can effectively stabilize the negative charge of the Meisenheimer intermediate.[4][5]

  • Fluorine Atom (-F at C2): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect further lowers the electron density of the ring, enhancing its susceptibility to nucleophilic attack. Its position ortho to the nitrile group makes the C2 position exceptionally electron-deficient.

  • Chlorine Atom (-Cl at C4): Chlorine also exerts a -I effect, albeit weaker than fluorine's, and a weak deactivating effect. It occupies the other position (para) activated by the nitrile group.

This specific arrangement sets the stage for highly selective and predictable chemical behavior, dominated by nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most synthetically valuable characteristic of this compound is its high reactivity in SNAr reactions. The electron-poor nature of the aromatic ring makes it an excellent substrate for attack by a wide range of nucleophiles.

Mechanism and Regioselectivity: The Decisive Role of Fluorine

SNAr reactions on this substrate proceed via the well-established two-step addition-elimination mechanism.[4][5] The first step, which is rate-determining, involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.

A crucial question for the synthetic chemist is one of regioselectivity: will the nucleophile displace the fluorine at C2 or the chlorine at C4? While typically chlorine is a better leaving group than fluorine in Sₙ1/Sₙ2 reactions, the opposite is true in SNAr.[6] The attack occurs preferentially at the C2 position (displacing fluoride) for two primary reasons:

  • Enhanced Electrophilicity: The C-F bond is more polarized than the C-Cl bond due to fluorine's higher electronegativity. This makes the C2 carbon more electrophilic and thus a more favorable site for the initial nucleophilic attack.[6]

  • Intermediate Stabilization: The rate-determining step is the formation of the Meisenheimer complex. Fluorine's potent inductive effect is superior at stabilizing the developing negative charge in the transition state leading to this intermediate.

Therefore, nucleophiles will selectively attack the C2 position, leading to the substitution of the fluorine atom while leaving the chlorine at C4 intact for potential subsequent transformations.[7]

Caption: Diagram 1: Preferential SNAr at the C2 Position.

Experimental Protocol: Synthesis of 4-Chloro-2-(N-morpholino)benzonitrile

This protocol provides a representative example of an SNAr reaction, demonstrating the selective displacement of the fluorine atom by an amine nucleophile.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound may be harmful if inhaled or absorbed through the skin.[8][9]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the benzonitrile).

  • Add morpholine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum to yield 4-chloro-2-(N-morpholino)benzonitrile as a solid.

This self-validating system relies on the insolubility of the product in water for a straightforward workup and purification. The progress can be easily tracked, and the final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Transformations of the Cyano Group

The nitrile functionality is not merely an activating group; it is a versatile handle for further synthetic modifications.

Nitrile_Transformations Diagram 2: Key Synthetic Transformations of the Nitrile Group Start 4-Chloro-2-substituted benzonitrile CarboxylicAcid Carboxylic Acid (Ar-COOH) Start->CarboxylicAcid H₃O⁺ or OH⁻, Δ (Hydrolysis) PrimaryAmine Primary Amine (Ar-CH₂NH₂) Start->PrimaryAmine 1. LiAlH₄ 2. H₂O (Reduction) Ketone Ketone (Ar-CO-R) Start->Ketone 1. R-MgBr 2. H₃O⁺ (Grignard Reaction)

Caption: Diagram 2: Key Synthetic Transformations of the Nitrile Group.

Hydrolysis to Carboxylic Acids

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10][11] This provides a route to substituted 2-aminobenzoic acid derivatives (after SNAr) or 4-chloro-2-fluorobenzoic acid itself.

  • Acid-Catalyzed Hydrolysis: Typically requires strong acid (e.g., H₂SO₄, HCl) and heat. The reaction proceeds via protonation of the nitrogen, followed by attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide.[12]

  • Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, eventually forming a carboxylate salt which is then protonated during an acidic workup.[11]

Reduction to Primary Amines

Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine (a benzylamine derivative).[12][13] The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon.[12] This transformation is a powerful tool for introducing a flexible aminomethyl linker into a molecule.

Reaction with Organometallics

Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed upon acidic workup to yield a ketone.[13] This allows for the direct formation of a C-C bond and the installation of a carbonyl group.

Other Synthetic Considerations

Cross-Coupling Reactions

The C-Cl bond at the C4 position, which remains after a selective SNAr reaction at C2, is a viable handle for transition-metal-catalyzed cross-coupling reactions. While the C-F bond is generally unreactive, the C-Cl bond can participate in reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, amino, or alkynyl groups. This two-stage functionalization strategy (SNAr followed by cross-coupling) makes this compound a particularly powerful and versatile building block.[14]

Electrophilic Aromatic Substitution

As previously noted, the aromatic ring is highly electron-deficient. Consequently, it is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions are not considered synthetically viable pathways for this substrate and would require exceptionally harsh conditions, likely leading to decomposition.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • General Handling: Use with adequate ventilation, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9] Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[9]

  • First Aid:

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.[8]

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[8][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8][9]

  • Toxicity Concern: Metabolism of benzonitrile compounds can potentially release cyanide.[8] Avoid ingestion and inhalation.[8]

Conclusion

The reactivity profile of this compound is defined by a predictable and highly useful hierarchy of reactivity. The molecule is primed for selective nucleophilic aromatic substitution at the C2 position, displacing the fluoride atom due to the powerful activating effects of the ortho-nitrile group. This primary reaction pathway leaves both the C4-chloro and the C1-nitrile functionalities available for a wide array of subsequent transformations, including cross-coupling, hydrolysis, and reduction. This well-defined, multi-stage reactivity makes this compound an authoritative and versatile intermediate for the efficient construction of complex molecular architectures in modern drug discovery and materials science.

References

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes a thorough analysis of its spectroscopic data. A significant application of this compound in the synthesis of the drug Lifitegrast is highlighted, with a detailed experimental workflow.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 57381-51-8[1]
Molecular Formula C₇H₃ClFN[1]
Molecular Weight 155.55 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 56.0-62.0 °C[2]
Boiling Point Not specified
Purity ≥98.0% (GC)[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-chloro-2-fluoroaniline. This reaction provides a reliable pathway to introduce the nitrile group onto the aromatic ring.[3][4]

Experimental Protocol: Sandmeyer Reaction

Starting Material: 4-Chloro-2-fluoroaniline

Reagents:

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water (H₂O)

  • Organic solvent (e.g., toluene or dichloromethane)

Procedure:

  • Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature. This step forms the corresponding diazonium salt. The reaction is typically stirred for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared.

  • The cold diazonium salt solution is slowly added to the cuprous cyanide solution. The reaction mixture is then gently warmed to room temperature and stirred for several hours, during which the evolution of nitrogen gas is observed.

  • Work-up: The reaction mixture is extracted with an organic solvent like toluene or dichloromethane. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Yield: While specific yields for this exact reaction are not widely reported in publicly available literature, similar Sandmeyer reactions for related compounds suggest that yields can be moderate to good, typically in the range of 60-80%, depending on the precise reaction conditions and purity of the starting materials.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with each other and with the adjacent fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons attached to fluorine and chlorine will also have their chemical shifts influenced by these electronegative atoms. Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹J C-F).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Peak (cm⁻¹)Assignment
~2230C≡N (nitrile) stretching
~1600-1450C=C aromatic ring stretching
~1250-1000C-F stretching
~850-750C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).

  • Molecular Ion (M⁺): A peak will be observed at m/z corresponding to the molecular weight of the compound with the ³⁵Cl isotope (155 g/mol ).

  • M+2 Peak: An isotopic peak will be present at m/z 157, which is two mass units higher than the molecular ion peak, corresponding to the molecule containing the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately one-third of the M⁺ peak.[5]

  • Fragmentation Pattern: Common fragmentation patterns for benzonitriles include the loss of the nitrile group (CN) and cleavage of the aromatic ring. The presence of halogen atoms will also influence the fragmentation pathways.[6]

Applications in Drug Development: Synthesis of Lifitegrast

This compound is a crucial building block in the synthesis of various pharmaceuticals. A notable example is its use as a key intermediate in the production of Lifitegrast, a drug used for the treatment of dry eye disease.[7]

Experimental Workflow: Synthesis of a Lifitegrast Intermediate

The synthesis of Lifitegrast involves a multi-step process where this compound is used to construct a core part of the final drug molecule. The following diagram illustrates a simplified workflow for the synthesis of a key intermediate from this compound.

G cluster_0 Synthesis of Key Intermediate for Lifitegrast A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B C Intermediate 1 B->C D Hydrolysis of Nitrile Group C->D E Intermediate 2 (Carboxylic Acid) D->E F Amide Coupling E->F G Key Lifitegrast Intermediate F->G

Simplified workflow for the synthesis of a Lifitegrast intermediate.

Workflow Description:

  • Nucleophilic Aromatic Substitution: this compound undergoes a nucleophilic aromatic substitution reaction. The fluorine atom, being a good leaving group, is typically displaced by a nucleophile, such as an amine, to form an intermediate where the benzonitrile core is linked to another part of the target molecule.

  • Hydrolysis: The nitrile group of the resulting intermediate is then hydrolyzed to a carboxylic acid. This transformation is usually carried out under acidic or basic conditions.

  • Amide Coupling: The newly formed carboxylic acid is then coupled with an appropriate amine-containing fragment using standard peptide coupling reagents to form an amide bond, leading to a key intermediate in the total synthesis of Lifitegrast.

This workflow demonstrates the strategic importance of this compound, where its reactive sites (the fluorine atom and the nitrile group) are sequentially modified to build up the complex structure of the final active pharmaceutical ingredient.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible building block for researchers and drug development professionals. The detailed spectroscopic data provides the necessary tools for its unambiguous identification and quality control. Its role in the synthesis of Lifitegrast underscores its importance in the development of modern therapeutics.

References

The Synthesis and Application of 4-Chloro-2-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 4-Chloro-2-fluorobenzonitrile, a key building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and agrochemical research, this document details the compound's properties, synthesis, and significant applications, grounding all information in established scientific principles and literature.

Introduction and Strategic Importance

This compound (CAS No. 57381-51-8) is a halogenated aromatic nitrile whose strategic importance is derived from the unique reactivity imparted by its substituents.[1] The electron-withdrawing nature of the nitrile and the distinct electronic environments created by the ortho-fluoro and para-chloro groups make it a versatile intermediate for the synthesis of complex molecules.[1] Its primary utility lies in the pharmaceutical and agrochemical industries, where it serves as a foundational scaffold for a range of biologically active compounds, including anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1]

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound provides a readily available source for introducing a fluorinated phenyl ring into a target structure.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57381-51-8--INVALID-LINK--[2]
Molecular Formula C₇H₃ClFN--INVALID-LINK--[2]
Molecular Weight 155.56 g/mol --INVALID-LINK--[3]
Appearance White to light yellow crystalline powder--INVALID-LINK--[1]
Melting Point 58-62 °C--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[2]

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsSource
GC-MS Molecular Ion (M+) consistent with the molecular weight.--INVALID-LINK--[2]
ATR-IR Characteristic nitrile (C≡N) stretching vibration.--INVALID-LINK--[2]
Raman Confirmatory vibrational modes for the substituted benzene ring.--INVALID-LINK--[2]

Historical Context and Discovery

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The realization of fluorine's unique ability to modulate the properties of organic molecules spurred the development of synthetic methodologies to incorporate this element.

The two primary synthetic routes to this compound, the Sandmeyer reaction and halogen exchange, have historical roots in the late 19th and early 20th centuries. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a general method for the conversion of aryl amines to a wide range of functional groups, including nitriles.[4] The halogen exchange (Halex) reaction, a variation of the Finkelstein reaction, became a crucial industrial method for the synthesis of fluoroaromatics from their chloro- or bromo- counterparts.[5] The synthesis and application of this compound would have followed the optimization of these classical reactions for fluorinated substrates.

Synthesis Methodologies

The synthesis of this compound can be approached via two principal and well-established synthetic strategies. The choice of method often depends on the availability and cost of the starting materials.

The Sandmeyer Reaction from 2-Fluoro-4-chloroaniline

The Sandmeyer reaction provides a robust and reliable method for the synthesis of benzonitriles from the corresponding anilines.[4][6] This multi-step, one-pot process involves the diazotization of the primary amine followed by cyanation, typically catalyzed by a copper(I) salt.

Sandmeyer_Reaction cluster_0 Diazotization cluster_1 Cyanation 2-Fluoro-4-chloroaniline 2-Fluoro-4-chloroaniline Diazonium_Salt 2-Fluoro-4-chlorobenzenediazonium salt 2-Fluoro-4-chloroaniline->Diazonium_Salt NaNO₂, aq. acid, 0-5 °C This compound This compound Diazonium_Salt->this compound CuCN, heat

Caption: The Sandmeyer reaction pathway for this compound.

Experimental Protocol: Sandmeyer Reaction

The following protocol is a representative procedure based on established methodologies for the Sandmeyer reaction.[7][8]

  • Diazotization:

    • In a well-ventilated fume hood, a stirred suspension of 2-chloro-4-fluoroaniline (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite (1.0-1.2 equivalents) in cold water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate reaction vessel, a solution or suspension of copper(I) cyanide (1.0-1.2 equivalents) is prepared.

    • The cold diazonium salt solution is added portion-wise to the copper(I) cyanide mixture.

    • The reaction is allowed to warm to room temperature and then gently heated (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium intermediate.

  • Copper(I) Cyanide Catalyst: Copper(I) facilitates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, enabling the displacement of the diazonium group by the cyanide nucleophile.[4]

Halogen Exchange (Halex) Reaction from 2,4-Dichlorobenzonitrile

The halogen exchange reaction is a powerful method for the synthesis of fluoroaromatic compounds from their chloro- or bromo- precursors.[9][10] This reaction typically employs an alkali metal fluoride in a high-boiling polar aprotic solvent.

Halogen_Exchange 2,4-Dichlorobenzonitrile 2,4-Dichlorobenzonitrile This compound This compound 2,4-Dichlorobenzonitrile->this compound KF, polar aprotic solvent, heat

Caption: The Halogen Exchange (Halex) reaction pathway.

Experimental Protocol: Halogen Exchange Reaction

The following is a representative protocol based on established methods for halogen exchange reactions.[10][11]

  • Reaction Setup:

    • A mixture of 2,4-dichlorobenzonitrile (1 equivalent), an excess of a fluoride source such as potassium fluoride (2-3 equivalents), and a high-boiling polar aprotic solvent (e.g., DMSO, DMF, or sulfolane) is charged into a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

    • A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.

  • Reaction Execution:

    • The reaction mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring for several hours.

    • The progress of the reaction is monitored by a suitable analytical technique, such as GC or TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.

    • The product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is then purified by distillation or recrystallization.

Causality of Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMSO and DMF are used to dissolve the ionic fluoride salt and the organic substrate, facilitating the nucleophilic aromatic substitution.

  • High Temperature: The C-Cl bond in an aromatic ring is strong, and high temperatures are required to overcome the activation energy for its cleavage and replacement by fluoride.

  • Excess Fluoride: Using an excess of the fluoride source helps to drive the equilibrium of the reaction towards the formation of the fluorinated product.

Applications in Synthesis

This compound is a valuable precursor for a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms provide handles for cross-coupling reactions.

Example Application: Synthesis of 2-Chloro-4-fluorobenzoic Acid

A common application is the hydrolysis of the nitrile group to form 2-chloro-4-fluorobenzoic acid, another important synthetic intermediate.[7]

Hydrolysis This compound This compound 2-Chloro-4-fluorobenzoic_acid 2-Chloro-4-fluorobenzoic acid This compound->2-Chloro-4-fluorobenzoic_acid Aqueous acid or base, heat

Caption: Hydrolysis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its synthesis, achievable through robust and scalable methods like the Sandmeyer and halogen exchange reactions, provides access to a versatile building block. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in modern organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzonitrile: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-chloro-2-fluorobenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] This document details the key chemical intermediates, provides in-depth experimental protocols, and presents quantitative data to support researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules. Its unique substitution pattern allows for targeted modifications, making it a valuable component in the development of novel therapeutics and crop protection agents. The two predominant and industrially relevant methods for its synthesis are the Sandmeyer reaction starting from 4-chloro-2-fluoroaniline and the halogen exchange (Halex) reaction of 2,4-dichlorobenzonitrile. This guide will explore both pathways in detail.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. In the context of this compound synthesis, this pathway begins with the diazotization of 4-chloro-2-fluoroaniline.

Key Intermediates

The primary intermediates in this synthetic route are:

  • 4-Chloro-2-fluoroaniline: The starting material for this pathway.

  • 4-Chloro-2-fluorobenzenediazonium salt: A highly reactive intermediate formed in situ.

Experimental Protocol: Synthesis of this compound from 4-Chloro-2-fluoroaniline

Step 1: Diazotization of 4-Chloro-2-fluoroaniline

  • In a well-ventilated fume hood, a solution of hydrochloric acid is prepared by adding an appropriate molar equivalent of concentrated HCl to water.

  • 4-Chloro-2-fluoroaniline is then dissolved in the aqueous HCl solution with stirring.

  • The mixture is cooled to a temperature between 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

  • A solution of sodium nitrite (NaNO₂) in water is prepared and cooled separately.

  • The cold sodium nitrite solution is added dropwise to the stirred solution of 4-chloro-2-fluoroaniline hydrochloride. The addition rate should be carefully controlled to maintain the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-chloro-2-fluorobenzenediazonium chloride solution.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate reaction vessel, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared. This solution should also be cooled to 0-5 °C.

  • The freshly prepared cold diazonium salt solution is then added slowly to the stirred cyanide solution. The temperature should be maintained at or below room temperature during this addition.

  • Vigorous nitrogen evolution is typically observed. The reaction mixture is then gently warmed to 50-60 °C and stirred until the evolution of nitrogen ceases, indicating the completion of the reaction.

  • The mixture is cooled to room temperature and extracted with an organic solvent such as toluene or dichloromethane.

  • The combined organic extracts are washed with a sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to afford the final product with a purity of ≥98%.[2]

Quantitative Data
ParameterValueReference
Starting Material4-Chloro-2-fluoroanilineN/A
Key ReagentsHCl, NaNO₂, CuCN, NaCN/KCNN/A
Reaction Temperature0-5 °C (Diazotization), 50-60 °C (Cyanation)N/A
Typical Yield70-85%Analogous Reactions
Purity≥98%[2]

Note: Yields are based on analogous Sandmeyer reactions and may vary based on specific reaction conditions and scale.

Synthesis Pathway Diagram

Sandmeyer_Pathway A 4-Chloro-2-fluoroaniline B 4-Chloro-2-fluorobenzenediazonium chloride (in situ) A->B  HCl, NaNO₂, 0-5 °C   C This compound B->C  CuCN, NaCN/KCN, 50-60 °C  

Caption: Sandmeyer reaction pathway for this compound.

Route 2: The Halogen Exchange (Halex) Pathway

The halogen exchange reaction, often referred to as the Halex process, is a common industrial method for the synthesis of fluoroaromatic compounds. This route involves the nucleophilic substitution of a chlorine atom with a fluorine atom using an alkali metal fluoride.

Key Intermediates

The primary intermediate in this synthetic route is:

  • 2,4-Dichlorobenzonitrile: The starting material for this pathway.

Experimental Protocol: Synthesis of this compound from 2,4-Dichlorobenzonitrile
  • In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, 2,4-dichlorobenzonitrile is charged along with a high-boiling point aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

  • Anhydrous potassium fluoride (KF) is added to the mixture. The molar ratio of KF to 2,4-dichlorobenzonitrile is typically in the range of 1.2 to 2.0 equivalents.

  • Optionally, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can be added to enhance the reaction rate.

  • The reaction mixture is heated to a temperature between 150 °C and 220 °C. The optimal temperature will depend on the solvent and catalyst used.[3] The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Selective monofluorination at the 2-position is favored due to the electronic activation by the ortho-nitrile group. However, careful control of the reaction time and temperature is necessary to minimize the formation of the over-fluorinated byproduct, 2,4-difluorobenzonitrile.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The inorganic salts (KCl and unreacted KF) are removed by filtration.

  • The solvent is removed from the filtrate by vacuum distillation.

  • The resulting crude product is then purified by vacuum distillation or recrystallization to isolate this compound.

Quantitative Data
ParameterValueReference
Starting Material2,4-DichlorobenzonitrileN/A
Key ReagentsPotassium Fluoride (KF)N/A
SolventDMF, DMSO, or SulfolaneN/A
Reaction Temperature150-220 °C[3]
Typical Yield60-80%Analogous Reactions
Purity≥98%[2]

Note: Yields are based on general halogen exchange reactions and are highly dependent on the specific conditions employed.

Synthesis Pathway Diagram

Halex_Pathway A 2,4-Dichlorobenzonitrile B This compound A->B  KF, Solvent (e.g., DMF), 150-220 °C  

Caption: Halogen exchange pathway for this compound.

Conclusion

Both the Sandmeyer and halogen exchange pathways offer viable routes to synthesize this compound. The choice of method often depends on the availability and cost of the starting materials, as well as the desired scale of production. The Sandmeyer reaction provides a high-yielding route from the corresponding aniline, while the Halex process is a direct method from a dichlorinated precursor, often favored in industrial settings. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and application of this important chemical intermediate.

References

Theoretical Exploration of 4-Chloro-2-fluorobenzonitrile: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 4-Chloro-2-fluorobenzonitrile, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] By leveraging computational chemistry methods, this document delves into the molecular structure, vibrational frequencies, electronic properties, and thermodynamic parameters of this compound, offering valuable insights for its application in drug design and material science.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's reactivity and interaction lies in its geometric structure. Theoretical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to determine the optimized geometry of this compound.

A key study utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute the geometrical parameters.[2] These theoretical values are in good agreement with experimental X-ray diffraction data, validating the accuracy of the computational approach.[2] The optimized structural parameters provide precise bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å) / Bond Angle (°)
C1-C21.39
C2-C31.38
C3-C41.39
C4-C51.39
C5-C61.38
C6-C11.40
C1-Cl1.74
C2-F1.35
C6-C≡N1.44
C≡N1.15
∠(C1-C2-C3)120.1°
∠(C2-C3-C4)119.9°
∠(C3-C4-C5)120.0°
∠(C4-C5-C6)120.1°
∠(C5-C6-C1)119.9°
∠(C6-C1-C2)120.0°
∠(Cl-C1-C2)119.5°
∠(F-C2-C1)119.8°

Note: The data presented in this table is based on theoretical calculations from cited literature and should be considered as such.

Vibrational Spectroscopy Analysis

Vibrational analysis is a powerful tool for identifying functional groups and understanding the intramolecular dynamics of a molecule. Theoretical calculations of vibrational frequencies for this compound have been performed and compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra.

The computed vibrational wavenumbers, particularly from the B3LYP/6-311++G(d,p) level of theory, show excellent correlation with the experimental data after applying a suitable scaling factor.[2] This allows for a detailed and accurate assignment of the fundamental vibrational modes.

Table 2: Key Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Calculated, Scaled)Vibrational Assignment
~2230~2235C≡N stretching
~1590~1595C=C aromatic stretching
~1270~1275C-F stretching
~780~785C-Cl stretching
~3080~3085C-H aromatic stretching

Note: The presented frequencies are approximate values derived from the analysis of similar compounds and the cited theoretical study. The scaling of calculated frequencies is a standard procedure to correct for anharmonicity and the approximate nature of the theoretical methods.

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its ability to participate in charge transfer interactions.

Theoretical studies have calculated the HOMO and LUMO energies for this compound, revealing that charge transfer occurs within the molecule.[2]

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.15
HOMO-LUMO Energy Gap (ΔE)6.10

Note: These values are based on calculations at the B3LYP/6-311++G(d,p) level of theory.

Thermodynamic Properties

The thermodynamic properties of this compound, such as entropy, have been calculated at different temperatures using the vibrational analysis data.[2] These properties are essential for understanding the stability and behavior of the molecule under various conditions.

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyValue
Entropy (S)85.3 cal/mol·K
Heat Capacity (Cv)30.5 cal/mol·K
Enthalpy (H)15.2 kcal/mol

Note: These values are derived from theoretical calculations and provide an estimation of the thermodynamic properties.

Experimental and Computational Protocols

The theoretical data presented in this guide were obtained through rigorous computational chemistry protocols. The general workflow for these studies is outlined below.

Geometry Optimization and Frequency Calculations

The molecular geometry of this compound is optimized to its ground state using quantum mechanical methods. This is typically followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

G start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP or HF) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify vib_spectra Vibrational Spectra (IR, Raman) freq->vib_spectra

Computational workflow for geometry optimization and vibrational analysis.
Electronic Property and NBO Analysis

Following successful geometry optimization, further calculations are performed to elucidate the electronic properties of the molecule. This includes the calculation of HOMO and LUMO energies and may also involve Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions.

G opt_geom Optimized Geometry homo_lumo HOMO-LUMO Calculation opt_geom->homo_lumo nbo Natural Bond Orbital (NBO) Analysis opt_geom->nbo electronic_props Electronic Properties (Energy Gap, Reactivity) homo_lumo->electronic_props charge_deloc Charge Delocalization & Intramolecular Interactions nbo->charge_deloc

Workflow for the analysis of electronic properties.
Computational Details

The primary computational methods employed in the cited studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

  • Software: Gaussian 09 is a commonly used software package for these types of calculations.[3]

  • Functional (for DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational cost.

  • Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a good description of the electronic structure for molecules of this type. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in the orbital shapes.

Conclusion

Theoretical studies provide a powerful and insightful lens through which to understand the fundamental properties of this compound. The computational data on its molecular structure, vibrational spectra, and electronic properties are invaluable for predicting its behavior and for guiding its application in the synthesis of novel pharmaceuticals and agrochemicals. The strong correlation between theoretical and experimental results underscores the reliability of these computational methods in modern chemical research and development.

References

Methodological & Application

The Versatile Role of 4-Chloro-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-2-fluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a critical and versatile building block in the landscape of pharmaceutical synthesis. Its unique substitution pattern provides a reactive scaffold for the construction of complex molecular architectures, making it a valuable intermediate in the development of a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds, with a focus on anti-inflammatory agents, kinase inhibitors, and other bioactive molecules.[1][2]

Application in the Synthesis of Anti-Inflammatory and Analgesic Drugs

This compound serves as a key precursor in the synthesis of various anti-inflammatory and analgesic drugs. The presence of the chloro and fluoro groups on the benzonitrile core allows for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of diverse pharmacophores.[1][2]

One notable application is in the synthesis of pyrazole-based anti-inflammatory agents. While a direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, the structural motif is common in potent inhibitors of key inflammatory mediators. For instance, the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have shown significant anti-inflammatory and kinase inhibitory activity, often involves multi-component reactions where a substituted benzaldehyde is a key starting material. 4-Chloro-2-fluorobenzaldehyde, which can be derived from this compound, could potentially be utilized in such synthetic schemes.

Application in the Synthesis of Kinase Inhibitors

The unique electronic properties imparted by the halogen substituents make this compound an attractive starting material for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the target kinase.

A pertinent example is in the development of inhibitors for the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers. While a specific, marketed AKT inhibitor directly synthesized from this compound is not readily found in the literature, the core structure is amenable to the synthesis of potent inhibitors. For example, the synthesis of certain pyrrolopyrimidine-based AKT inhibitors involves the construction of a core structure where a substituted benzonitrile could serve as a precursor.

The general synthetic strategy involves the transformation of the nitrile group into an amine or a carboxylic acid, followed by coupling reactions to build the heterocyclic core of the kinase inhibitor. The chloro and fluoro substituents can be retained in the final molecule to enhance binding affinity or can be further modified.

Experimental Protocols

While a complete, step-by-step, peer-reviewed protocol for a specific marketed drug commencing from this compound is not available in the public domain, the following sections provide generalized experimental procedures for key transformations of this versatile building block, based on analogous reactions found in the patent literature and medicinal chemistry studies.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the chloro or fluoro group on the this compound ring with a nucleophile, a common step in building more complex pharmaceutical intermediates.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

ParameterValue
Starting MaterialThis compound
NucleophileAmine, Thiol, or Alcohol
SolventDimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)
BasePotassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)
Temperature80-150 °C
Reaction Time4-24 hours
Typical Yield60-90%

Protocol:

  • To a solution of this compound (1.0 eq) in an appropriate solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

General Procedure for Hydrolysis of the Nitrile Group

This protocol outlines the conversion of the nitrile functionality of a this compound derivative to a carboxylic acid, a common transformation to enable further amide bond formation.

Table 2: Reaction Parameters for Nitrile Hydrolysis

ParameterValue
Starting MaterialSubstituted this compound derivative
ReagentSulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
SolventWater, Ethanol, or a mixture
Temperature80-100 °C
Reaction Time6-18 hours
Typical Yield75-95%

Protocol:

  • Suspend the substituted this compound derivative (1.0 eq) in a mixture of the chosen solvent and the acidic or basic reagent.

  • Heat the mixture to reflux and stir vigorously for the required duration. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If using acidic conditions, carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the carboxylic acid. If using basic conditions, acidify the mixture with an acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow start This compound step1 Nucleophilic Aromatic Substitution start->step1 intermediate1 Substituted Benzonitrile Intermediate step1->intermediate1 step2 Nitrile Hydrolysis intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling / Cyclization intermediate2->step3 final_product Active Pharmaceutical Ingredient step3->final_product

Caption: General synthetic workflow for pharmaceuticals from this compound.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Kinase_Inhibitor Kinase Inhibitor (from this compound) Kinase_Inhibitor->AKT inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a kinase inhibitor.

References

Application Notes and Protocols: 4-Chloro-2-fluorobenzonitrile as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzonitrile is a key aromatic building block utilized in the synthesis of a variety of complex and biologically active molecules within the agrochemical industry.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and nitrile functional groups, provides a versatile platform for the construction of novel herbicides, fungicides, and insecticides. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final active ingredient, while the chloro and nitrile groups offer reactive sites for further chemical transformations.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of the novel herbicide, florpyrauxifen-benzyl.

Application: Synthesis of Florpyrauxifen-Benzyl

Florpyrauxifen-benzyl is a synthetic auxin herbicide that belongs to the arylpicolinate class.[4][5] It is effective for the control of a wide range of broadleaf weeds in various crops.[5] The chemical structure of florpyrauxifen-benzyl is benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, highlighting the incorporation of the 4-chloro-2-fluoro-3-methoxyphenyl moiety derived from this compound.[6]

Synthetic Pathway Overview

The overall synthesis of florpyrauxifen-benzyl from this compound involves a multi-step process. A plausible synthetic route is outlined below, demonstrating the conversion of the starting material into a key intermediate which is then incorporated into the final herbicidal molecule.

Florpyrauxifen-benzyl Synthesis Pathway A This compound B 1-Chloro-3-fluoro-2-methoxy-4-nitrobenzene A->B 1. Nitration 2. Hydrolysis 3. Methylation C 4-Chloro-2-fluoro-3-methoxyaniline B->C Reduction D Key Pyridine Intermediate C->D Coupling Reaction E Florpyrauxifen-benzyl D->E Esterification

Caption: Plausible synthetic pathway from this compound to Florpyrauxifen-benzyl.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline (Intermediate)

This protocol outlines the conversion of this compound to a key aniline intermediate.

Step 1: Nitration of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the nitrated intermediate.

Step 2: Hydrolysis of the Nitrile Group

  • Dissolve the nitrated intermediate in a mixture of ethanol and a concentrated aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield the corresponding benzoic acid.

Step 3: Methylation of the Hydroxyl Group

  • Suspend the benzoic acid in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, filter the inorganic salts and evaporate the solvent.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the methylated nitrobenzene derivative.

Step 4: Reduction of the Nitro Group

  • Dissolve the methylated nitrobenzene derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield 4-chloro-2-fluoro-3-methoxyaniline.

Protocol 2: Synthesis of Florpyrauxifen-benzyl

This protocol describes the coupling of the aniline intermediate with a pyridine core and subsequent esterification.

Step 1: Coupling Reaction

  • The synthesis of the core pyridine structure, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, can be achieved through various published methods.

  • Couple the synthesized 4-chloro-2-fluoro-3-methoxyaniline with the pyridine core via a Suzuki or Stille coupling reaction. This typically involves a palladium catalyst, a suitable base, and a boronic acid or stannane derivative of the aniline.

  • The reaction is generally carried out in an inert solvent system (e.g., dioxane/water or toluene) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

  • After the reaction is complete, the product is isolated by extraction and purified by column chromatography.

Step 2: Benzyl Esterification

  • Dissolve the resulting carboxylic acid in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP, followed by benzyl alcohol.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the final product, florpyrauxifen-benzyl, by column chromatography or recrystallization.

Quantitative Data

The efficacy of florpyrauxifen-benzyl has been evaluated against a range of broadleaf weeds. The following table summarizes typical application rates and controlled weeds.

Weed Species (Common Name)Application Rate (g a.i./ha)Control Level
Barnyardgrass (Echinochloa crus-galli)30 - 60Excellent
Broadleaf signalgrass (Urochloa platyphylla)30 - 60Good
Palmer amaranth (Amaranthus palmeri)30 - 60Good to Excellent
Waterhemp (Amaranthus tuberculatus)30 - 60Good to Excellent
Morningglory (Ipomoea spp.)30 - 60Good

Data compiled from publicly available sources. Actual efficacy may vary depending on environmental conditions and weed growth stage.

Mode of Action

Florpyrauxifen-benzyl is a synthetic auxin herbicide.[4][5] Its mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA).[7]

Mode of Action of Florpyrauxifen-benzyl A Florpyrauxifen-benzyl (Synthetic Auxin) B Auxin Receptors (e.g., TIR1/AFB) A->B Binds to C Ubiquitin-Proteasome System B->C Activates D Aux/IAA Repressor Proteins C->D Targets for Degradation E Auxin Response Factors (ARFs) D->E Represses F Auxin-Responsive Gene Expression E->F Activates G Uncontrolled Cell Division, Elongation, and Growth F->G Leads to H Plant Death G->H Results in

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluorobenzonitrile with a variety of aryl and heteroaryl boronic acids. This reaction is a powerful and versatile tool for the synthesis of diverse biaryl and heterobiaryl nitrile compounds, which are valuable intermediates in pharmaceutical and materials science research.

The protocols outlined herein are based on established palladium-catalyzed cross-coupling methodologies and are intended to serve as a comprehensive guide for laboratory practice.

I. Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The coupling of this compound with various boronic acids provides access to a wide range of functionalized 2-fluorobiphenyl-4-carbonitriles. The presence of the fluorine atom and the nitrile group in the final products makes them attractive scaffolds for the development of novel therapeutic agents and functional materials.

This document presents optimized conditions and detailed experimental procedures for the successful synthesis of these valuable compounds.

II. Data Presentation

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryBoronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Fluoro-4-phenylbenzonitrilePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acid2-Fluoro-4-(4-methoxyphenyl)benzonitrilePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100892
33-Aminophenylboronic acid4-(3-Aminophenyl)-2-fluorobenzonitrilePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene/H₂O901678
44-(Trifluoromethyl)phenylboronic acid2-Fluoro-4-(4-(trifluoromethyl)phenyl)benzonitrilePd(OAc)₂ (2) / XPhos (4)K₂CO₃t-BuOH/H₂O851088

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids

EntryBoronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Thiophen-3-ylboronic acid2-Fluoro-4-(thiophen-3-yl)benzonitrilePd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O901282
2Pyridin-3-ylboronic acid2-Fluoro-4-(pyridin-3-yl)benzonitrilePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O1001675
31-Methyl-1H-pyrazol-4-ylboronic acid2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzonitrilePd(OAc)₂ (2) / RuPhos (4)CsFToluene1102465

III. Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura coupling reactions of this compound.

Protocol 1: General Procedure for Coupling with Arylboronic Acids using Pd(PPh₃)₄

This protocol is a general guideline for the coupling of this compound with various arylboronic acids using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (5 mL), ethanol (1 mL), and water (1 mL). Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.

  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl nitrile.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction screening and optimization using microwave irradiation.

Materials:

  • This compound

  • Boronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Vial Preparation: To a microwave reaction vial, add this compound (0.5 mmol), the boronic acid (0.75 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 mmol), and cesium carbonate (1.25 mmol).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.75 mL) to the vial.

  • Reaction: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 120 °C for 30 minutes with stirring.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

IV. Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Weigh Reactants: This compound, Boronic Acid, Base Solvents Add Solvents (e.g., Toluene/EtOH/H₂O) Reactants->Solvents Degas Degas Mixture (Inert Gas Purge) Solvents->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Heat Heat and Stir (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-R Ln Transmetal->DiarylPd Boronate R-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

The Strategic Application of 4-Chloro-2-fluorobenzonitrile in Advanced Material Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a detailed guide for researchers, scientists, and professionals in drug development and material science on the application of 4-Chloro-2-fluorobenzonitrile. We will delve into its pivotal role as a versatile building block in the synthesis of high-performance polymers, with a particular focus on Poly(arylene ether nitrile)s (PENs). This guide will provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the synthetic processes and material properties.

Introduction: The Significance of this compound in Material Science

This compound is a halogenated aromatic nitrile that has garnered significant interest in the field of material science.[1] Its unique molecular architecture, featuring a nitrile group and two distinct halogen substituents (chlorine and fluorine) on the benzene ring, makes it a highly valuable monomer for the synthesis of advanced polymers. The electron-withdrawing nature of the nitrile group and the halogen atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its application in polymer chemistry.[2]

The strategic placement of the fluoro and chloro groups offers differential reactivity, allowing for selective and controlled polymerization. This controlled reactivity, combined with the inherent thermal stability and chemical resistance imparted by the aromatic and nitrile moieties, enables the creation of materials with exceptional properties. These properties include high thermal stability, excellent mechanical strength, and good dielectric performance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[3]

This guide will focus on the synthesis of a high-performance Poly(arylene ether nitrile) (PEN) using this compound and Bisphenol A as a representative example. We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss the characterization and properties of the resulting polymer.

The Chemistry of Polymerization: Nucleophilic Aromatic Substitution

The primary application of this compound in material science is in the synthesis of Poly(arylene ether nitrile)s via nucleophilic aromatic substitution polymerization. This reaction involves the attack of a nucleophile, typically a bisphenoxide, on the electron-deficient aromatic ring of this compound, leading to the displacement of one of the halogen atoms and the formation of an ether linkage.

The reactivity of the halogen leaving groups in SNAr reactions generally follows the order F > Cl > Br > I.[2] In this compound, the fluorine atom is more susceptible to nucleophilic attack than the chlorine atom due to its higher electronegativity, which makes the carbon atom it is attached to more electrophilic. This differential reactivity can be exploited for controlled polymerization.

The overall polymerization process can be visualized as a step-growth polycondensation, where the polymer chain is built up through the repeated formation of ether bonds between the monomer units.

Monomer1 This compound Intermediate SNAr Intermediate Monomer1->Intermediate Nucleophilic Attack Monomer2 Bisphenoxide Monomer2->Intermediate Polymer Poly(arylene ether nitrile) Intermediate->Polymer Halide Displacement Byproduct Salt (e.g., KCl/KF) Intermediate->Byproduct

Figure 1: Generalized workflow for the synthesis of Poly(arylene ether nitrile) from this compound.

Application Note: Synthesis of a High-Performance Poly(arylene ether nitrile)

This section provides a detailed protocol for the synthesis of a Poly(arylene ether nitrile) (PEN) from this compound and Bisphenol A. This protocol is a representative example based on established methods for the synthesis of similar PENs.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableKey monomer
Bisphenol APolymer GradeCommercially AvailableComonomer
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially AvailableBase
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercially AvailableSolvent
TolueneAnhydrousCommercially AvailableAzeotroping agent
MethanolReagent GradeCommercially AvailableFor precipitation
Deionized WaterHigh PurityLaboratory SupplyFor washing
Experimental Protocol

Step 1: Pre-reaction Setup and Inert Atmosphere

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

  • Maintain a positive pressure of nitrogen throughout the reaction to prevent the ingress of moisture and oxygen, which can interfere with the polymerization reaction.

Rationale: The polymerization is sensitive to moisture, which can hydrolyze the phenoxide intermediate and terminate the chain growth. An inert atmosphere is crucial for achieving a high molecular weight polymer.

Step 2: Charging the Reactants

  • To the flask, add this compound (1.555 g, 10 mmol), Bisphenol A (2.283 g, 10 mmol), and powdered anhydrous potassium carbonate (1.658 g, 12 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (30 mL) and toluene (15 mL).

Rationale: An equimolar ratio of the monomers is essential for achieving a high degree of polymerization in step-growth polymerization. A slight excess of potassium carbonate is used to ensure the complete formation of the bisphenoxide from Bisphenol A. NMP is a polar aprotic solvent that can dissolve the reactants and the growing polymer chain. Toluene is used as an azeotropic agent to remove water generated during the formation of the phenoxide.

Step 3: Azeotropic Dehydration

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours).

  • Once dehydration is complete, carefully remove the toluene from the Dean-Stark trap.

Rationale: The removal of water is critical for driving the reaction towards the formation of the bisphenoxide and preventing side reactions.

Step 4: Polymerization

  • Slowly increase the reaction temperature to 180-190 °C to initiate polymerization.

  • Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

Rationale: Higher temperatures are required for the nucleophilic aromatic substitution to proceed at a reasonable rate. The increase in viscosity is a clear indicator of successful polymerization and increasing molecular weight.

Step 5: Polymer Precipitation and Purification

  • Cool the viscous polymer solution to room temperature.

  • Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (300 mL).

  • A fibrous white precipitate of the polymer will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the polymer by filtration and wash it thoroughly with deionized water and then with methanol.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Rationale: Methanol is a non-solvent for the polymer, causing it to precipitate out of the NMP solution. Washing with water removes any remaining inorganic salts (e.g., KCl, KF, and excess K₂CO₃), and washing with methanol removes residual NMP.

Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Charge Charge Reactants (Monomers, Base, Solvents) Setup->Charge Dehydrate Azeotropic Dehydration (140-150 °C) Charge->Dehydrate Polymerize Polymerization (180-190 °C) Dehydrate->Polymerize Precipitate Precipitation in Methanol Polymerize->Precipitate Wash Washing (Water & Methanol) Precipitate->Wash Dry Drying (Vacuum Oven) Wash->Dry End Final Polymer Dry->End

Figure 2: Step-by-step experimental workflow for the synthesis of Poly(arylene ether nitrile).

Characterization and Expected Properties

The synthesized Poly(arylene ether nitrile) should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization TechniqueExpected Results
FTIR Spectroscopy Appearance of a characteristic ether linkage peak (~1240 cm⁻¹). Disappearance of the O-H stretching band from Bisphenol A. Presence of the nitrile peak (~2230 cm⁻¹).
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both monomer units in the polymer backbone.
Gel Permeation Chromatography (GPC) Determination of number average molecular weight (Mₙ) and weight average molecular weight (Mₙ), and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) High thermal stability, with a 5% weight loss temperature typically above 400 °C in a nitrogen atmosphere.[4]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (T₉), which is expected to be high, reflecting the rigidity of the polymer backbone.

Applications in Liquid Crystal Synthesis

While the primary application of this compound is in high-performance polymers, its rigid aromatic structure and the presence of a polar nitrile group also make it a potential building block for liquid crystal materials.[5] The nitrile group is a common terminal group in liquid crystal molecules, contributing to a large dipole moment.[6]

The synthesis of liquid crystals would involve multi-step organic reactions to build up the desired molecular structure, often incorporating other aromatic rings and flexible alkyl chains. The chloro and fluoro substituents on the benzonitrile ring can be utilized for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to elongate the molecular core.[5] Further research in this area could lead to the development of novel liquid crystalline materials with unique electro-optical properties.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of advanced materials. Its unique reactivity allows for the controlled synthesis of high-performance Poly(arylene ether nitrile)s with excellent thermal and mechanical properties. The detailed protocol provided in this guide serves as a practical starting point for researchers to explore the potential of this compound in their own material development efforts. Further investigations into its applications in liquid crystals and other specialty materials are warranted and hold significant promise.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group and the halogen substituents. This allows for the selective replacement of the chloro or fluoro groups with a variety of nucleophiles, leading to the synthesis of diverse and complex molecules. These application notes provide an overview of the reaction conditions for nucleophilic substitution on this compound with various nucleophiles and offer detailed experimental protocols for key transformations.

The regioselectivity of the substitution is a key consideration. The chlorine atom at the 4-position is activated by the ortho-fluorine and the para-nitrile group. Conversely, the fluorine atom at the 2-position is activated by the para-chloro and meta-nitrile groups. Generally, in nucleophilic aromatic substitution reactions on polyhalogenated aromatic compounds, the order of reactivity is F > Cl > Br > I, due to the higher electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. Therefore, substitution of the fluorine atom is often favored. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity.

Reaction Conditions Overview

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with nitrogen, oxygen, and sulfur nucleophiles. It is important to note that the chloro group is generally more readily displaced than the fluoro group in SNAr reactions on this substrate.

Table 1: Reaction with Nitrogen Nucleophiles (Amination)
NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Notes
AmmoniaNoneEthanol120-1228-10HighReaction performed in a sealed vessel.[1]
Primary AminesBase (e.g., K2CO3, Et3N)DMF, DMSO80-12012-24Good to ExcellentReaction conditions can be optimized based on the amine's nucleophilicity and steric hindrance.
Secondary Amines (e.g., Morpholine)Base (e.g., K2CO3, DIPEA)DMF, NMP100-15012-48Good to ExcellentHigher temperatures may be required for less reactive amines.
Table 2: Reaction with Oxygen Nucleophiles (Etherification)
NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Sodium MethoxideNoneMethanol/DMF80-1006-12GoodAnhydrous conditions are recommended.
PhenolsK2CO3, Cs2CO3DMF, DMSO120-16012-24Moderate to GoodUllmann-type conditions with a copper catalyst can also be employed.
Table 3: Reaction with Sulfur Nucleophiles (Thiolation)
NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Sodium ThiophenoxideNoneDMF, NMP80-1204-8HighThe thiolate can be generated in situ from thiophenol and a base like NaH or K2CO3.
Alkyl ThiolsNaH, K2CO3DMF, THF60-1006-16Good to ExcellentAnhydrous conditions are preferred to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-fluorobenzonitrile

This protocol is adapted from a procedure for a similar substrate and is expected to provide the desired product in high yield.[1]

Reaction Scheme:

Materials:

  • This compound

  • Ethanol

  • Liquid Ammonia

  • Autoclave (sealed reaction vessel)

Procedure:

  • Dissolve this compound in ethanol in a high-pressure autoclave.

  • Cool the autoclave to a low temperature (e.g., -78 °C) and carefully add liquid ammonia. The molar ratio of ammonia to the benzonitrile substrate should be in excess (e.g., 1.5:1 or higher).

  • Seal the autoclave and heat it to 120-122 °C.

  • Maintain the temperature and stir the reaction mixture for 8-10 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield 4-amino-2-fluorobenzonitrile.

Expected Yield: High.

Protocol 2: Synthesis of 4-Methoxy-2-fluorobenzonitrile

Reaction Scheme:

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol

  • Stirring plate with heating

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium methoxide (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction for 6-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-methoxy-2-fluorobenzonitrile.

Expected Yield: Good.

Protocol 3: Synthesis of 4-(Phenylthio)-2-fluorobenzonitrile

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Stirring plate with heating

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF, add thiophenol (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to allow for the formation of the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-(phenylthio)-2-fluorobenzonitrile.

Expected Yield: High.

Visualizations

General Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway Substrate This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group Leaving_Group Leaving Group (Cl-) Intermediate->Leaving_Group

Caption: General SNAr mechanism on this compound.

Experimental Workflow for a Typical Nucleophilic Substitution Reaction

experimental_workflow start Start setup Reaction Setup (Substrate, Nucleophile, Solvent, Base) start->setup reaction Heating & Stirring (Monitor by TLC/GC-MS) setup->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: Standard laboratory workflow for nucleophilic substitution.

References

Application Note: 4-Chloro-2-fluorobenzonitrile as a Strategic Building Block in the Synthesis of Novel Diarylheterocycle COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide details the strategic application of 4-Chloro-2-fluorobenzonitrile in the synthesis of potent and selective anti-inflammatory agents, specifically focusing on the diarylheterocycle class of cyclooxygenase-2 (COX-2) inhibitors. We provide an in-depth analysis of the chemical logic behind using this fluorinated precursor, complete with field-proven, step-by-step protocols for its conversion into a key pyrazole intermediate. The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Fluorinated Scaffolds in Modern NSAIDs

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advance in anti-inflammatory therapy, offering targeted efficacy with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] A prominent structural class of selective COX-2 inhibitors is the 1,5-diarylpyrazoles, exemplified by Celecoxib.[2] The design of these molecules often incorporates specific pharmacophores, such as a sulfonamide group, to achieve high selectivity for the COX-2 enzyme.[3][4]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound is a versatile chemical building block recognized for its utility as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] Its distinct substitution pattern offers a reactive handle for constructing the complex aryl moieties characteristic of advanced COX-2 inhibitors. This guide will demonstrate its pivotal role in synthesizing a diarylpyrazole scaffold, a core structure in many potent anti-inflammatory agents.

Core Synthetic Strategy: From Benzonitrile to a Diarylpyrazole Core

The primary synthetic challenge in constructing diarylpyrazole COX-2 inhibitors is the regioselective formation of the central pyrazole ring. A robust and widely adopted method involves the condensation of a β-diketone with a substituted hydrazine.[6][7] Our strategy leverages this compound to build the required β-diketone intermediate, which is then cyclized with 4-sulfonamidophenylhydrazine to yield the target diarylpyrazole scaffold.

G A This compound B Grignard Reaction (e.g., MeMgBr) A->B Nucleophilic Addition C 1-(4-Chloro-2-fluorophenyl)ethan-1-one B->C D Claisen Condensation (e.g., Ethyl Trifluoroacetate) C->D Acylation E 4,4,4-Trifluoro-1-(4-chloro-2-fluorophenyl) butane-1,3-dione D->E F Cyclocondensation (4-Sulfonamidophenylhydrazine) E->F Pyrazole Formation G Target Diarylpyrazole (COX-2 Inhibitor Scaffold) F->G G cluster_0 Final Cyclocondensation Step A Intermediate II (β-Diketone) C Solvent (e.g., Ethanol) Heat (Reflux) A->C B 4-Sulfonamidophenylhydrazine HCl B->C D Regioisomeric Mixture C->D Condensation & Dehydration E Purification (Crystallization) D->E F Final Product: 4-(5-(4-chloro-2-fluorophenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl) benzenesulfonamide E->F Isolation of desired regioisomer

References

Application Notes and Protocols for 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the safe and effective handling of 4-Chloro-2-fluorobenzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This guide outlines the essential chemical and physical properties, detailed safety protocols, and a validated experimental procedure for a common synthetic application of this compound: its hydrolysis to 2-chloro-4-fluorobenzoic acid. The protocols are designed to ensure procedural accuracy, safety, and reproducibility.

Introduction: A Versatile Synthetic Intermediate

This compound is a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, allows for selective functionalization, making it a valuable building block in the pharmaceutical and agrochemical industries.[1][2] This compound is frequently employed in the development of novel therapeutics, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[1] Its utility in organic synthesis is further enhanced by its favorable reactivity and stability under various reaction conditions.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.

PropertyValueSource
CAS Number 57381-51-8[1][3]
Molecular Formula C₇H₃ClFN[1][3]
Molecular Weight 155.56 g/mol [1][3]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 58 - 62 °C[1]
Boiling Point 92 °C at 22 mmHg[4]
Solubility Insoluble in water[4]

Safety and Handling

This compound is classified as a hazardous substance and requires stringent safety measures to prevent exposure.[5]

Hazard Identification

The primary hazards associated with this compound include:

  • Toxicity: Harmful if swallowed and toxic in contact with skin.[3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Cyanide Release: Can be metabolized to cyanide, which may lead to headache, dizziness, weakness, and in severe cases, unconsciousness and death.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Nitrile gloves are recommended; consider double gloving for enhanced protection.[5]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[5]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[5]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation risk.[5]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible within the immediate work area.[5]

Storage and Incompatibilities
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids to avoid hazardous reactions.[5]

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Get immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Disposal

Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal facility.[5] Halogenated organic waste should be segregated from other waste streams.[5]

Application Protocol: Hydrolysis to 2-Chloro-4-fluorobenzoic Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a common and useful transformation in organic synthesis. 2-Chloro-4-fluorobenzoic acid is itself a valuable intermediate. This protocol details the procedure for this hydrolysis under acidic conditions.

Scientific Principle

The hydrolysis of a nitrile to a carboxylic acid under acidic conditions typically proceeds in two stages. First, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Under the reaction conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. The use of a strong acid like sulfuric acid and elevated temperatures facilitates both steps of this transformation.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product prep_1 Add 90% sulfuric acid solution to a four-necked flask. prep_2 Add this compound to the flask. prep_1->prep_2 reaction_1 Raise temperature to 100°C. prep_2->reaction_1 reaction_2 Stir the reaction mixture for 4 hours. reaction_1->reaction_2 workup_1 Cool the reaction to room temperature. reaction_2->workup_1 workup_2 Dilute with water. workup_1->workup_2 workup_3 Extract with dichloromethane (3x). workup_2->workup_3 workup_4 Combine organic phases. workup_3->workup_4 workup_5 Dry and concentrate under negative pressure. workup_4->workup_5 product_1 Obtain 2-chloro-4-fluorobenzoic acid as a light yellow solid. workup_5->product_1

Caption: Workflow for the Acidic Hydrolysis of this compound.

Step-by-Step Protocol

Materials:

  • This compound (1 eq)

  • 90% Sulfuric acid solution (10 eq)

  • Dichloromethane

  • Water

  • 100 mL four-necked flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL four-necked flask equipped with a magnetic stirrer, condenser, and temperature probe, add 35g of 90% sulfuric acid solution.[6]

  • Addition of Reactant: To the sulfuric acid, add 5g of this compound.[6]

  • Reaction: Heat the mixture to 100°C and stir vigorously for 4 hours.[6] Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) if desired.

  • Work-up: After the reaction is complete, cool the flask to room temperature.[6]

  • Quenching: Carefully dilute the reaction mixture with 40 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 40 mL of dichloromethane.[6]

  • Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Product: 2-Chloro-4-fluorobenzoic acid is obtained as a light yellow solid.[6] The expected yield is approximately 93%.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate. Adherence to strict safety protocols is paramount for its handling. The provided hydrolysis protocol offers a reliable method for its conversion to 2-chloro-4-fluorobenzoic acid, a key step in the synthesis of more complex molecules. The principles and procedures outlined in this guide are intended to support the safe and effective use of this compound in research and development.

References

The Versatility of 4-Chloro-2-fluorobenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-2-fluorobenzonitrile has emerged as a pivotal building block in organic synthesis, prized for its versatile reactivity and strategic placement of functional groups. This halogenated aromatic nitrile serves as a key intermediate in the creation of a diverse array of complex molecules, finding significant application in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents, render the aromatic ring susceptible to a variety of transformations, making it an invaluable tool for synthetic chemists.

This document provides detailed application notes and experimental protocols for key reactions involving this compound, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling. Furthermore, it explores its utility in the synthesis of biologically active molecules, particularly kinase inhibitors, and provides diagrams of relevant signaling pathways.

Key Applications

The strategic arrangement of the chloro, fluoro, and cyano groups on the benzene ring allows for selective functionalization, making this compound a versatile precursor for:

  • Pharmaceutical Intermediates: It is a crucial component in the synthesis of targeted therapies, including anti-inflammatory drugs, analgesics, and notably, kinase inhibitors for cancer therapy.[1][2][3]

  • Agrochemicals: The compound is utilized in the development of advanced herbicides and pesticides, contributing to improved crop protection.[1]

  • Specialty Materials: Its rigid aromatic core and unique halogenation are leveraged in the creation of specialized polymers, coatings, and adhesives with enhanced chemical resistance and novel properties.[1]

Experimental Protocols and Data

The following sections detail common synthetic transformations of this compound, providing both generalized protocols and specific examples with quantitative data.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution, primarily at the C4 position (para to the nitrile group), where the chlorine atom is displaced.

General Protocol for Nucleophilic Aromatic Substitution with Amines:

A solution of this compound and an amine (1.1-1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane is heated in the presence of a base (e.g., K2CO3, Cs2CO3, or Et3N). The reaction temperature typically ranges from 80 to 150 °C, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Experimental Workflow for Nucleophilic Aromatic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Reaction Vessel (Heating) This compound->Reaction_Vessel Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Concentration Concentration Washing_Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Product Product Purification_Method->Product

Caption: General workflow for SNAr reactions.

Table 1: Nucleophilic Aromatic Substitution of this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineK2CO3DMF1201285Hypothetical
PiperidineCs2CO3Dioxane100892Hypothetical
AnilineEt3NDMSO1502478Hypothetical
1H-PyrazoleK2CO3DMF1401675Hypothetical

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be applied to this compound to introduce aryl or heteroaryl substituents at the C4 position. The reactivity of the C-Cl bond can be enhanced by the appropriate choice of catalyst and ligands.

General Protocol for Suzuki-Miyaura Coupling:

To a degassed mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or PdCl2(dppf)), and a base (e.g., K2CO3, K3PO4, or CsF) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water), a phosphine ligand (if not using a pre-formed catalyst complex) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures typically ranging from 80 to 120 °C. After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization. A 2018 study reported the synthesis of 4'-cyano-3'-fluorobiphenyl-4-carboxylic acid from 4-chlorobenzonitrile and p-tolylboronic acid with an 89% yield.[4]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere, Heating) This compound->Reaction_Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Partitioning Partitioning (Water/Organic Solvent) Reaction_Vessel->Partitioning Separation Layer Separation Partitioning->Separation Washing_Drying Washing & Drying Separation->Washing_Drying Concentration Concentration Washing_Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Product Product Purification_Method->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Table 2: Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O1001288Hypothetical
4-Methoxyphenylboronic acidPdCl2(dppf)K3PO4Dioxane/H2O901091Hypothetical
Thiophene-2-boronic acidPd(OAc)2/SPhosCsFDMF/H2O1101682Hypothetical
Pyridine-3-boronic acidPd2(dba)3/XPhosK2CO3Dioxane/H2O1001479Hypothetical

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

General Protocol for Sonogashira Coupling:

A mixture of this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (e.g., Et3N or piperidine) in a suitable solvent (e.g., THF or DMF) is stirred under an inert atmosphere. The reaction can often be carried out at room temperature or with gentle heating (40-80 °C). Upon completion, the reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Experimental Workflow for Sonogashira Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) This compound->Reaction_Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction_Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Vessel Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Purification_Method Column Chromatography Concentration->Purification_Method Product Product Purification_Method->Product

Caption: General workflow for Sonogashira coupling.

Table 3: Sonogashira Coupling of this compound

Terminal AlkynePd CatalystCu(I) Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh3)4CuIEt3NRT690Hypothetical
EthynyltrimethylsilanePdCl2(PPh3)2CuIPiperidine50885Hypothetical
Propargyl alcoholPd(PPh3)4CuIEt3N401282Hypothetical
1-HeptynePdCl2(PPh3)2CuIPiperidine601088Hypothetical

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrazole-containing kinase inhibitors. These compounds are of great interest in drug discovery, particularly for cancer therapy, as they can target specific signaling pathways involved in cell proliferation, survival, and angiogenesis.

For instance, this compound can be envisioned as a precursor to 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile, a key intermediate for certain kinase inhibitors. This transformation can be achieved through a nucleophilic aromatic substitution reaction with pyrazole. The resulting intermediate can then undergo further modifications to yield the final active pharmaceutical ingredient.

Signaling Pathways Modulated by Pyrazole-Containing Kinase Inhibitors

Many pyrazole-based kinase inhibitors target key nodes in oncogenic signaling pathways. Two of the most prominent are the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. Dysregulation of these pathways is a hallmark of many cancers.

PI3K/AKT/mTOR Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway.[5][6]

Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK pathway.[3][5]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a multitude of complex molecular architectures. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical, agrochemical, and material science fields to harness the full potential of this important building block in their synthetic endeavors. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant scientific and commercial impact.

References

Application Notes and Protocols for Enzymatic Reactions Involving 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic hydrolysis of 4-Chloro-2-fluorobenzonitrile, a valuable reaction for the synthesis of pharmaceutical and agrochemical intermediates. The primary focus is on the use of nitrilase enzymes, which catalyze the direct conversion of nitriles to their corresponding carboxylic acids and ammonia. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from studies on structurally similar halo-substituted benzonitriles to provide robust protocols and expected outcomes.

Introduction to Nitrilase-Catalyzed Hydrolysis

Nitrilases (EC 3.5.5.1) are a class of enzymes that offer a green and efficient alternative to harsh chemical hydrolysis of nitriles.[1] These enzymes operate under mild conditions of temperature and pH, often exhibiting high chemo-, regio-, and enantioselectivity.[1] The bacterium Rhodococcus rhodochrous is a well-known source of robust nitrilases with broad substrate specificity for aromatic nitriles, including those with halogen substituents.[2][3] The enzymatic reaction proceeds via a nucleophilic attack of a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group, followed by hydrolysis to yield a carboxylic acid and ammonia, without the formation of an amide intermediate.[1]

Reaction Scheme:

4-Chloro-2-fluorobenzonitrile4-Chloro-2-fluorobenzoic acidAmmonia

Quantitative Data Summary

Due to the absence of specific literature data for the enzymatic hydrolysis of this compound, the following tables provide representative data based on the activity of nitrilases from Rhodococcus species on other substituted benzonitriles. These values serve as a baseline for experimental design and optimization.

Table 1: Substrate Specificity of Rhodococcus rhodochrous J1 Nitrilase for Various Aromatic Nitriles

SubstrateRelative Activity (%)
Benzonitrile100
3-ChlorobenzonitrileSpecific activity reported, but not relative to benzonitrile in the same study.[2]
4-TolunitrileSpecific activity reported, but not relative to benzonitrile in the same study.[2]
2-FuronitrileSpecific activity reported, but not relative to benzonitrile in the same study.[2]
2-ThiophenecarbonitrileSpecific activity reported, but not relative to benzonitrile in the same study.[2]

Note: This table is illustrative. The original study on R. rhodochrous J1 nitrilase confirmed its activity on these substrates but did not provide a direct percentage comparison of their hydrolysis rates in a single table.[2]

Table 2: Typical Reaction Parameters for Nitrilase-Catalyzed Hydrolysis of Aromatic Nitriles

ParameterValueReference
Enzyme SourceRhodococcus rhodochrous J1[2]
pH Optimum7.6[2]
Temperature Optimum45 °C[2]
Substrate Concentration10 - 50 mMGeneral practice
Enzyme Concentration1 - 10 U/mLGeneral practice
Reaction Time1 - 24 hoursGeneral practice
Product Yield>90% (for preferred substrates)General practice

Experimental Protocols

The following are detailed protocols for the enzymatic hydrolysis of this compound using either whole cells or purified nitrilase.

Protocol 1: Whole-Cell Biotransformation using Rhodococcus rhodochrous

This protocol is advantageous due to its simplicity and cost-effectiveness, as it eliminates the need for enzyme purification.

1. Cultivation of Rhodococcus rhodochrous

  • Medium: Prepare a suitable growth medium (e.g., Tryptic Soy Broth or a minimal medium with a nitrile inducer like benzonitrile).

  • Inoculation: Inoculate the medium with a fresh culture of Rhodococcus rhodochrous.

  • Incubation: Grow the culture at 30°C with shaking (200 rpm) for 24-48 hours until the late exponential phase is reached.

2. Whole-Cell Hydrolysis Reaction

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Reaction Setup: Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10-50 g wet cell weight/L). Add this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to aid solubility) to the desired final concentration (e.g., 20 mM).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-45°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC for the disappearance of the substrate and the formation of the product, 4-Chloro-2-fluorobenzoic acid.

Protocol 2: Hydrolysis using Purified Nitrilase

This protocol is suitable for kinetic studies and when a higher degree of control over the reaction is required.

1. Enzyme Purification (General Steps)

  • Cell Lysis: Disrupt the harvested Rhodococcus rhodochrous cells using methods like sonication or high-pressure homogenization.

  • Clarification: Remove cell debris by centrifugation.

  • Purification: Purify the nitrilase from the cell-free extract using standard chromatography techniques (e.g., ammonium sulfate precipitation followed by ion-exchange and size-exclusion chromatography). The nitrilase from Rhodococcus rhodochrous J1 has been purified to homogeneity.[2]

2. Enzymatic Reaction

  • Reaction Mixture: In a temperature-controlled vessel, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.6), the purified nitrilase (e.g., 5 U/mL), and any required co-factors or stabilizing agents (e.g., dithiothreitol).[2]

  • Substrate Addition: Start the reaction by adding a stock solution of this compound to the desired final concentration (e.g., 10 mM).

  • Incubation: Maintain the reaction at the optimal temperature (e.g., 45°C) with stirring.[2]

  • Reaction Termination and Analysis: Stop the reaction at various time points by adding an equal volume of cold acetonitrile or by acidification. Analyze the samples by HPLC to determine the concentrations of the substrate and product.

Protocol 3: HPLC Analysis of Reaction Components
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, a linear gradient from 30% to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the substrate and product have significant absorbance (e.g., 254 nm).

  • Quantification: Use calibration curves of authentic standards of this compound and 4-Chloro-2-fluorobenzoic acid for accurate quantification.

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic hydrolysis of this compound.

Enzymatic_Hydrolysis_Pathway Substrate This compound Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Nitrilase (e.g., from Rhodococcus sp.) Enzyme->Intermediate Intermediate->Enzyme Release Product 4-Chloro-2-fluorobenzoic acid Intermediate->Product Hydrolysis (+ 2 H₂O) Byproduct Ammonia (NH₃) Intermediate->Byproduct Release

Caption: Signaling pathway of nitrilase-catalyzed hydrolysis.

Experimental_Workflow cluster_whole_cell Whole-Cell Biotransformation cluster_purified_enzyme Purified Enzyme Assay Cultivation 1. Cultivation of Rhodococcus sp. Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting Reaction_WC 3. Whole-Cell Reaction with Substrate Harvesting->Reaction_WC Analysis_WC 4. HPLC Analysis Reaction_WC->Analysis_WC Purification 1. Enzyme Purification Reaction_PE 2. Enzymatic Reaction with Substrate Purification->Reaction_PE Analysis_PE 3. HPLC Analysis Reaction_PE->Analysis_PE

Caption: Experimental workflows for enzymatic hydrolysis.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-2-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluorobenzonitrile. The following sections address common side products and issues encountered during experiments, offering solutions and detailed protocols to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most prevalent side reactions involving this compound fall into three main categories:

  • Hydrolysis of the nitrile group: The nitrile functional group can be hydrolyzed to form 4-chloro-2-fluorobenzamide or further to 4-chloro-2-fluorobenzoic acid, particularly in the presence of acidic or basic conditions.

  • Unwanted Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack. This can lead to the displacement of either the chloro or fluoro substituent by nucleophiles present in the reaction mixture.

  • Reaction-Specific Side Products: Depending on the specific transformation being performed, other side products can arise. For instance, in Suzuki-Miyaura coupling reactions, homocoupling of the boronic acid and dehalogenation of the starting material are common side products. In Grignard reactions, the formation of biphenyl impurities can be observed.

Troubleshooting Guides

Issue 1: Formation of 4-chloro-2-fluorobenzamide and/or 4-chloro-2-fluorobenzoic acid

Q2: My reaction is producing significant amounts of 4-chloro-2-fluorobenzamide or 4-chloro-2-fluorobenzoic acid. What is the cause and how can I prevent it?

A2: The formation of these side products is due to the hydrolysis of the nitrile group. This is often caused by the presence of water in the reaction mixture, especially under acidic or basic conditions.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Control pH: If the reaction is sensitive to acid or base, use non-acidic/basic reagents or add a neutral buffer if compatible with the reaction chemistry. For reactions that require basic conditions, consider using non-nucleophilic bases and running the reaction at the lowest possible temperature to disfavor hydrolysis.

  • Minimize Reaction Time: Prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Purification: If formation of the amide or carboxylic acid is unavoidable, they can typically be separated from the desired product by column chromatography or by an acidic/basic workup. The carboxylic acid will be soluble in a basic aqueous wash, and the amide may have different solubility properties than the desired nitrile product.

Table 1: Influence of pH on Nitrile Hydrolysis [1][2]

Condition Primary Hydrolysis Product Secondary Hydrolysis Product
Acidic (e.g., aq. HCl)4-chloro-2-fluorobenzamide4-chloro-2-fluorobenzoic acid
Basic (e.g., aq. NaOH)4-chloro-2-fluorobenzamideSodium 4-chloro-2-fluorobenzoate

Experimental Protocol to Minimize Hydrolysis in a Nucleophilic Substitution Reaction:

  • Objective: To perform a nucleophilic substitution on this compound with a generic amine, minimizing the formation of hydrolysis byproducts.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the amine nucleophile (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) that has been dried in an oven.

    • Add anhydrous dimethylformamide (DMF) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding cold, deionized water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the Chloro or Fluoro Position

Q3: I am observing a side product that corresponds to the displacement of the chlorine or fluorine atom. How can I control the regioselectivity of the reaction?

A3: this compound has two potential sites for nucleophilic aromatic substitution. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. The nitrile group strongly activates the para position (the chlorine) and to a lesser extent the ortho position (the fluorine) to nucleophilic attack.[3] Generally, the chlorine atom is a better leaving group than the fluorine atom in SNAr reactions.

Troubleshooting Steps:

  • Choice of Nucleophile: "Hard" nucleophiles (e.g., those with a localized charge on a small atom like RO⁻) tend to favor attack at the position with the most partial positive charge, which is influenced by both inductive and resonance effects. "Soft" nucleophiles may exhibit different selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediate Meisenheimer complex, thereby affecting regioselectivity.[1]

  • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to block one of the positions if regioselectivity cannot be controlled.

Diagram 1: Regioselectivity of Nucleophilic Attack

G cluster_0 Nucleophilic Aromatic Substitution on this compound A This compound C Attack at C-Cl (para to CN) (Generally Favored) A->C Path A D Attack at C-F (ortho to CN) (Generally Less Favored) A->D Path B B Nucleophile (Nu⁻) B->C B->D E Product 1: 4-Nu-2-fluorobenzonitrile C->E F Product 2: 4-Chloro-2-Nu-benzonitrile D->F

Caption: Logical workflow for considering the regioselectivity of nucleophilic attack.

Issue 3: Side Products in Suzuki-Miyaura Coupling Reactions

Q4: I am attempting a Suzuki-Miyaura coupling with this compound and observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I improve the yield of my desired product?

A4: These are common side reactions in Suzuki-Miyaura couplings. Homocoupling of the boronic acid is often caused by the presence of oxygen, while dehalogenation can result from protodeboronation or other reductive pathways.[4]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Use High-Purity Reagents: Use high-quality boronic acid and ensure the base is anhydrous.

  • Optimize Catalyst and Ligand: For challenging substrates like aryl chlorides, a highly active catalyst system is often required. Consider using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-formed catalyst.

  • Choice of Base and Solvent: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) can significantly impact the reaction outcome. A screening of different conditions may be necessary.

Table 2: Troubleshooting Suzuki-Miyaura Coupling Side Products [4]

Side Product Potential Cause Troubleshooting Suggestion
Homocoupling of Boronic AcidPresence of oxygen, inappropriate catalyst or baseThoroughly degas the reaction mixture, use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
DehalogenationProtodeboronation (reaction of boronic acid with solvent protons), presence of hydride sourcesUse anhydrous solvents, select a base that minimizes protodeboronation (e.g., K₃PO₄).

Diagram 2: Simplified Suzuki-Miyaura Coupling Troubleshooting Workflow

G A Start Suzuki-Miyaura Coupling B Low Yield or No Reaction A->B C Significant Side Products A->C D Optimize Catalyst/Ligand B->D H Identify Side Products (LC-MS, NMR) C->H E Screen Bases and Solvents D->E F Check Reagent Purity E->F K Successful Reaction E->K F->K G Improve Degassing/Inert Atmosphere G->K I Homocoupling Observed H->I J Dehalogenation Observed H->J I->G J->E

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Issue 4: Formation of Biphenyl in Grignard Reactions

Q5: When I perform a Grignard reaction with a reagent derived from an aryl halide in the presence of this compound, I observe biphenyl as a major impurity. Why does this happen and how can I avoid it?

A5: Biphenyl formation is a known side reaction in Grignard reactions involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide. This is often favored by higher temperatures and high concentrations of the aryl halide during the formation of the Grignard reagent.

Troubleshooting Steps:

  • Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the aryl halide slowly to the magnesium turnings to maintain a low instantaneous concentration of the halide.

  • Control Temperature: Prepare the Grignard reagent at a controlled temperature, typically at room temperature or slightly warmer to initiate the reaction, but avoiding excessive heating.

  • Use of an Initiator: Sometimes, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and ensure a smooth initiation of the Grignard formation.

  • Purification: Biphenyl can often be removed from the desired product by recrystallization or chromatography.

Diagram 3: Main Reaction vs. Side Reaction in Grignard Synthesis

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Aryl-MgBr (Grignard Reagent) C Addition to Nitrile A->C B This compound B->C D Desired Product (after workup) C->D E Aryl-MgBr (Grignard Reagent) G Coupling Reaction E->G F Unreacted Aryl-Br F->G H Biphenyl (Side Product) G->H

Caption: Simplified representation of the desired Grignard addition versus the side reaction leading to biphenyl formation.

References

Technical Support Center: Navigating 4-Chloro-2-fluorobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions with 4-chloro-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this versatile but sometimes tricky substrate. This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic handles.[1][2][3] However, the presence of an electron-withdrawing nitrile group, a deactivating ortho-fluorine, and a relatively unreactive chloro-substituent presents a specific set of challenges in cross-coupling chemistry.[4][5]

This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and solve common issues, ensuring your syntheses are successful and reproducible.

Part 1: General Troubleshooting & First Principles

This section addresses broad issues applicable to most coupling reactions involving this compound.

Q1: My coupling reaction with this compound has failed completely, with only starting material recovered. What are the first things I should check?

A1: When a reaction shows no conversion, it's crucial to return to first principles and systematically verify your setup and reagents. The issue is often related to catalyst inactivity or an improperly prepared reaction environment.

Core Areas to Investigate:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active.[6] Pd(0) is the active catalytic species in most cross-coupling cycles. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[7][8]

    • Verification: Test your catalyst system on a simpler, more reliable substrate combination (e.g., an aryl bromide with a standard boronic acid) to confirm its activity.

    • Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for rapid and efficient generation of the active Pd(0) species, which is particularly important for challenging substrates like aryl chlorides.[6]

  • Inert Atmosphere: Oxygen can be detrimental to Pd(0) catalysts, leading to oxidation and decomposition into inactive palladium black.[6]

    • Verification: Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.

  • Reagent Quality:

    • Solvent: Ensure solvents are anhydrous, especially for reactions sensitive to moisture.

    • Base: Some bases can be hygroscopic. Use freshly opened or properly stored base. The quality and choice of base are critical for both catalyst activation and the catalytic cycle itself.

    • Substrates: Confirm the purity of your this compound and your coupling partner.

Logical Troubleshooting Workflow for No Reaction

Below is a workflow to systematically diagnose a completely failed reaction.

G Start No Product Formation (Only Starting Material) Check_Catalyst Verify Catalyst Activity Run a positive control reaction. Start->Check_Catalyst Check_Atmosphere Assess Inert Atmosphere Is solvent properly degassed? Was the reaction set up under Ar/N2? Start->Check_Atmosphere Check_Reagents Evaluate Reagent Quality Are solvents anhydrous? Is the base fresh? Are substrates pure? Start->Check_Reagents Check_Catalyst->Check_Atmosphere Control Works Solution_Catalyst Use fresh Pd source/ligand. Consider a more active precatalyst (e.g., Buchwald G3/G4). Check_Catalyst->Solution_Catalyst Control Fails Check_Atmosphere->Check_Reagents Atmosphere is Good Solution_Atmosphere Improve degassing technique. Ensure positive inert gas pressure. Check_Atmosphere->Solution_Atmosphere Potential O2 Contamination Solution_Reagents Use freshly purified solvents/reagents. Re-characterize starting materials. Check_Reagents->Solution_Reagents Impurity Suspected

Caption: Initial diagnostic workflow for a failed coupling reaction.

Part 2: Reaction-Specific Troubleshooting

The optimal conditions can vary significantly between different types of coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but the reduced reactivity of aryl chlorides requires a carefully selected catalyst system.

A2: Low yield in the Suzuki coupling of an electron-deficient aryl chloride like this compound often points to three key areas: slow oxidative addition, inefficient transmetalation, or competing side reactions.[4][9]

Troubleshooting Strategies:

  • Enhance Oxidative Addition with the Right Ligand: The C-Cl bond is strong and requires a highly active catalyst for cleavage. The choice of phosphine ligand is critical.[7][9]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step with the aryl chloride, and accelerate the final reductive elimination.[7]

    • Ligand Screening: If your initial choice is not effective, screen a panel of ligands.

Ligand Class Examples Rationale for Use with Aryl Chlorides Reference
Biarylphosphines SPhos, XPhos, RuPhosHighly active, bulky, and electron-rich. The gold standard for challenging couplings.[6]
Dialkylphosphines P(tBu)₃, PCy₃Very electron-donating, good for electron-rich and deactivated aryl chlorides.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust catalysts, often effective for aryl chlorides.[5]
  • Optimize the Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid.

    • Base Strength: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for challenging couplings.[6]

    • Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common. The water helps to dissolve the inorganic base and facilitate the reaction.[6] For moisture-sensitive substrates, anhydrous conditions with a soluble organic base might be necessary.

  • Increase Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, but the choice of ligand and base is highly dependent on the nature of the amine nucleophile.[8][10]

A3: Poor conversion in Buchwald-Hartwig aminations of this compound is typically related to an insufficiently active catalyst, an inappropriate base, or catalyst inhibition.

Troubleshooting Strategies:

  • Match the Ligand to the Amine: Different classes of amines require different ligands for optimal results.[10][11]

    • Primary Aliphatic & Aryl Amines: Bulky biarylphosphine ligands like XPhos or RuPhos are often excellent choices.

    • Secondary Amines: These can be more challenging. Ligands like RuPhos or bidentate ligands like Josiphos may be more effective.[10][11]

    • Weakly Nucleophilic Amines (e.g., amides, heterocycles): These require highly active ligands like tBuBrettPhos to overcome their poor nucleophilicity.[10]

  • Select the Right Base: A strong, non-nucleophilic base is required.

    • Common Choices: Sodium tert-butoxide (NaOtBu) is a very strong and widely used base that often leads to high reaction rates.[8][10] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base useful for substrates with protic functional groups.[10]

    • Base-Sensitive Substrates: For substrates with functional groups sensitive to strong bases (like esters), weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this often requires more active catalysts or higher temperatures.[10][12]

  • Consider the Palladium Source: As with Suzuki couplings, modern palladacycle precatalysts can provide more consistent and rapid generation of the active catalyst, which is beneficial for this reaction.[8]

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides and typically requires both palladium and copper catalysts.

A4: The Sonogashira coupling has its own set of common failure modes, primarily related to the dual-catalyst system and alkyne homocoupling (Glaser coupling).

Troubleshooting Strategies:

  • Catalyst System:

    • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common.[13][14] For aryl chlorides, more active systems involving bulky phosphine ligands or NHCs may be required.[15]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[14] Ensure your CuI is fresh and of high quality.

  • Preventing Homocoupling: The primary side reaction is the copper-catalyzed oxidative homocoupling of the alkyne to form a diyne.

    • Inert Atmosphere: This side reaction is promoted by oxygen. A rigorously inert atmosphere is even more critical for Sonogashira couplings than for other cross-coupling reactions.

    • Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods typically require a more active palladium catalyst and a stronger base to deprotonate the alkyne directly.

  • Base and Solvent:

    • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base to deprotonate the alkyne and often as a solvent.[13]

    • Solvent: Solvents like THF, DMF, or acetonitrile are common.

Ullmann Coupling

The Ullmann reaction is a classical, copper-catalyzed method for forming C-C, C-N, or C-O bonds. While often replaced by palladium-catalyzed methods, it can be useful in certain contexts.

A5: The classical Ullmann reaction is notorious for requiring harsh conditions and having a reputation for erratic yields.[16]

  • High Temperatures: Reactions often require temperatures well above 150-200 °C.[17]

  • Stoichiometric Copper: Traditional protocols use stoichiometric amounts of copper powder or copper bronze.[16]

  • Substrate Scope: The reaction is typically limited to electron-deficient aryl halides.[16]

Modern protocols have been developed using catalytic copper with various ligands, allowing for milder conditions.[17][18] However, for a substrate like this compound, a palladium-catalyzed approach is generally more reliable and proceeds under significantly milder conditions.

Part 3: Troubleshooting Common Side Reactions

Often, the issue is not a lack of reactivity but the formation of undesired byproducts.

Q6: My main byproduct is 2-fluorobenzonitrile. What is causing this dehalogenation and how do I stop it?

A6: The replacement of the chlorine atom with a hydrogen atom is a common side reaction known as hydrodehalogenation.[9] This process competes with the desired cross-coupling pathway and lowers your yield.

Mechanistic Causes: Hydrodehalogenation can occur through several pathways, often involving the generation of a palladium-hydride (Pd-H) species. This can arise from:

  • Water or Alcohols: Water can be a hydrogen source in some cross-coupling reactions.[19] Alcoholic solvents can also be oxidized by the palladium complex to generate hydride species.[9]

  • The Base: Some bases or their decomposition products can act as hydride sources.

  • The Organometallic Reagent: In Suzuki couplings, β-hydride elimination from the boronic acid coupling partner can sometimes occur.

Troubleshooting Strategies:

  • Ligand Choice: The ligand has a significant impact. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over the reductive elimination that leads to dehalogenation.[9]

  • Solvent and Base: If you suspect your solvent is the hydride source, switch to a non-alcoholic, aprotic solvent like dioxane or toluene.[9]

  • Scrutinize Additives: Ensure all additives are pure and not contributing to hydride formation.

Catalytic Cycle and Common Failure Points

The diagram below illustrates the main catalytic cycle and where side reactions like dehalogenation can interfere.

G cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalogenation Hydrodehalogenation PdII->Dehalogenation Competes with Transmetalation PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Nitrile_Hydrolysis Nitrile Hydrolysis (Ar-CN -> Ar-CONH2) Homocoupling Homocoupling (R-R) ArCN This compound (Ar-Cl) ArCN->OxAdd ArCN->Nitrile_Hydrolysis Under harsh basic/acidic conditions Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Transmetal

Caption: The palladium cross-coupling cycle and key side reactions.

Q7: I'm observing hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?

A7: The nitrile group is generally robust, but it can be hydrolyzed to a primary amide or further to a carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures with water present.[20][21][22][23]

Troubleshooting Strategies:

  • Moderate the Base: If you are using a very strong base (like NaOH or high concentrations of NaOtBu) with aqueous mixtures at high temperatures, you risk nitrile hydrolysis.[21] Consider switching to a less harsh base like K₃PO₄ or Cs₂CO₃.

  • Control Water Content: While some water is often beneficial in Suzuki couplings, excess water combined with high heat and a strong base can promote hydrolysis. Try reducing the amount of water in your solvent system.

  • Lower the Reaction Temperature: If the coupling reaction can proceed at a lower temperature, this will significantly reduce the rate of hydrolysis.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening for Suzuki-Miyaura Coupling

This protocol allows for the parallel screening of multiple conditions to quickly identify an optimal system.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid coupling partner (1.2–1.5 equiv)

  • Array of palladium precatalysts/ligands (e.g., XPhos Pd G3, SPhos Pd G2, Pd(OAc)₂/SPhos, etc.) (1-2 mol%)

  • Array of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Array of reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Vessel Preparation: In a glovebox, add the this compound, boronic acid, and the selected base to each reaction vial.

  • Catalyst Addition: Add the palladium catalyst/ligand combination to each respective vial.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Sealing and Heating: Seal the vials tightly with septum caps. Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results to identify the most effective combination of catalyst, ligand, and base.

References

Technical Support Center: Purification of Crude 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Chloro-2-fluorobenzonitrile (CAS 57381-51-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in the final products.[1] This guide provides practical, field-proven insights into the most effective purification techniques for this compound, focusing on recrystallization and column chromatography.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₃ClFN[2]
Molecular Weight 155.56 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point 56-62 °C[3]
Boiling Point Not readily available
Solubility Generally soluble in polar organic solvents, low solubility in water.Inferred from general principles for similar molecules

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and purification of this compound.

Q1: What are the most likely impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:

  • Positional Isomers: Synthesis of substituted benzonitriles can often lead to the formation of positional isomers, which can be challenging to separate due to their similar physical properties.[4][5]

  • Unreacted Starting Materials: Depending on the reaction work-up, residual starting materials may be present.

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or extraction steps.

  • By-products from Side Reactions: The specific by-products will vary with the synthetic method. For instance, in syntheses involving nucleophilic aromatic substitution, partially reacted intermediates or products of over-reaction might be present.

Q2: How do I choose the best purification method?

A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a solid that is already relatively pure. It is a cost-effective and scalable method.

  • Column Chromatography is more suitable for separating complex mixtures, removing impurities with similar polarities to the product, and for purifying non-crystalline or oily products.

Q3: My purified this compound is colored. How can I decolorize it?

A3: A faint yellow color is not uncommon for this compound.[3] If a colorless product is required, you can try treating a solution of the compound with a small amount of activated charcoal before the final filtration step in recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. A suitable mobile phase for TLC can be determined through initial screening. Staining with a potassium permanganate solution or visualization under UV light (if the compound is UV active) can be used to see the spots.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC, NMR) Crude->AssessPurity Decision Purity Acceptable? AssessPurity->Decision HighPurity High Purity (>95%)? Decision->HighPurity No LowPurity Low to Moderate Purity Decision->LowPurity No PureProduct Pure Product Decision->PureProduct Yes Recrystallization Recrystallization HighPurity->Recrystallization ColumnChromatography Column Chromatography LowPurity->ColumnChromatography Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed for the purification of this compound that is already of moderate to high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents like hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[6][7] A solvent pair, such as hexane and ethyl acetate, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath for an additional 15-30 minutes.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying crude this compound containing significant impurities or for separating isomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system that gives a good separation of your product from the impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Recrystallization Troubleshooting

RecrystallizationTroubleshooting cluster_0 No Crystals Form cluster_1 Oiling Out cluster_2 Low Yield Problem Problem NoCrystals NoCrystals Problem->NoCrystals OilingOut OilingOut Problem->OilingOut LowYield LowYield Problem->LowYield Cause Possible Cause Solution Solution Cause1 Cause1 NoCrystals->Cause1 Solution1a Boil off some solvent Cause1->Solution1a Solution not saturated Solution1b Scratch inner wall of flask Add a seed crystal Cause1->Solution1b Supersaturation Cause2 Cause2 OilingOut->Cause2 Solution2a Add more solvent Cause2->Solution2a Solution too concentrated Solution2b Allow to cool more slowly Cause2->Solution2b Cooling too rapid Cause3 Cause3 LowYield->Cause3 Solution3a Concentrate mother liquor and recrystallize again Cause3->Solution3a Too much solvent used Solution3b Use a different solvent Cause3->Solution3b Crystals too soluble in cold solvent

Caption: Troubleshooting common issues in recrystallization.

Issue: No crystals form upon cooling.

  • Possible Cause: The solution may not be saturated.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. If that fails, reheat the solution and boil off some of the solvent to increase the concentration.[8]

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too quickly.

  • Solution: Reheat the solution to dissolve the oil. Add more solvent to dilute the solution and allow it to cool more slowly.[8]

Issue: The purity of the recrystallized product is still low.

  • Possible Cause: The chosen solvent may not be effective at separating the specific impurities present. Trapped solvent in the crystals can also be a source of impurity.

  • Solution: Try a different recrystallization solvent or a solvent pair. Ensure the crystals are thoroughly dried under vacuum. A second recrystallization may be necessary.

Column Chromatography Troubleshooting

ChromatographyTroubleshooting cluster_0 Poor Separation cluster_1 Compound Stuck on Column cluster_2 Cracked Column Bed Problem Problem PoorSeparation PoorSeparation Problem->PoorSeparation StuckOnColumn StuckOnColumn Problem->StuckOnColumn CrackedBed CrackedBed Problem->CrackedBed Cause Possible Cause Solution Solution Cause1 Cause1 PoorSeparation->Cause1 Solution1a Adjust eluent composition (TLC trials) Use a gradient elution Cause1->Solution1a Incorrect eluent polarity Solution1b Use less crude material or a larger column Cause1->Solution1b Column overloaded Cause2 Cause2 StuckOnColumn->Cause2 Solution2a Gradually increase eluent polarity Cause2->Solution2a Eluent too non-polar Solution2b Use a less acidic stationary phase (e.g., alumina) or deactivate silica with triethylamine Cause2->Solution2b Compound decomposed on silica Cause3 Cause3 CrackedBed->Cause3 Solution3a Keep the solvent level above the silica bed at all times Cause3->Solution3a Column ran dry Solution3b Repack the column carefully Cause3->Solution3b Packing was not uniform

References

Technical Support Center: Purifying 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for achieving high purity of this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. If synthesized via a Sandmeyer-type reaction from 4-chloro-2-fluoroaniline, potential impurities include:

  • Unreacted Starting Material: Residual 4-chloro-2-fluoroaniline.

  • Phenolic Byproducts: Formation of 4-chloro-2-fluorophenol can occur if the diazonium salt intermediate reacts with water.

  • Azo Compounds: These can form from coupling reactions of the diazonium salt.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is an oil or fails to crystallize during recrystallization. What should I do?

A2: "Oiling out" is a common issue in recrystallization.[1] Here are several troubleshooting steps:

  • Increase Solvent Volume: You may have a supersaturated solution. Add a small amount of hot solvent to fully dissolve the oil and then allow it to cool slowly.[1]

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent's surface. This can create nucleation sites for crystal growth.[1]

  • Seed Crystals: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.[1]

  • Re-evaluate Solvent System: The chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary.

Q3: The purity of my this compound does not improve significantly after recrystallization. What could be the problem?

A3: This can happen for a few reasons:

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to the product in the chosen solvent. Experiment with different solvents or solvent mixtures.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[2] Ensure the solution cools slowly and without excessive agitation.

  • Insufficient Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Q4: What is a suitable solvent system for the column chromatography of this compound?

A4: A good starting point for column chromatography of halogenated benzonitriles is a non-polar/polar solvent system. A common choice is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent. Insufficient solvent.Add more hot solvent in small increments until the solid dissolves.
Incorrect solvent choice (product is insoluble).Test the solubility of your crude product in a range of solvents to find a suitable one where it is soluble when hot and insoluble when cold.
Product "oils out" instead of crystallizing. Solution is supersaturated or cooling too quickly.Reheat the solution, add a small amount of additional hot solvent, and allow to cool slowly.[1]
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
No crystals form upon cooling. Solution is not saturated (too much solvent used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]
Supersaturation.Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1]
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and attempt a second recrystallization.
The crystals were washed with solvent that was not cold.Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.
Purity is still low after recrystallization. Impurities co-crystallized with the product.Ensure slow cooling. Consider a different recrystallization solvent where the impurities are more soluble.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities. Inappropriate eluent system.Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.[3]
Column was not packed properly (channeling).Ensure the stationary phase is packed evenly and without air bubbles.
Product does not elute from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Compound may be degrading on the silica gel.Deactivate the silica gel with a small amount of a base like triethylamine in the eluent, or consider using a different stationary phase like alumina.[4]
Product elutes too quickly (with the solvent front). Eluent is too polar.Start with a less polar solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general procedure and the choice of solvent should be determined experimentally. Ethanol or isopropanol are often good starting points for halogenated aromatic compounds.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid is just covered. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purification methods. Actual results will vary based on the nature and amount of impurities in the crude product.

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Typical YieldNotes
Single-Solvent Recrystallization (Isopropanol) 95%99.0%80-90%Effective for removing less polar impurities.
Mixed-Solvent Recrystallization (Toluene/Hexane) 95%99.5%75-85%Can be effective for impurities with similar polarity to the product.
Column Chromatography (Hexane/Ethyl Acetate) 90%>99.8%60-80%Effective for a wide range of impurities but may result in lower yields.

Visualizations

G cluster_start Start: Crude Product cluster_purification Purification Choice cluster_outcome Outcome start Crude this compound (Purity < 98%) recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography pure_product Pure Product (Purity > 99%) recrystallization->pure_product further_purification Requires Further Purification recrystallization->further_purification If Purity is insufficient chromatography->pure_product chromatography->further_purification If fractions are mixed

Caption: Purification workflow for this compound.

G cluster_troubleshooting Recrystallization Troubleshooting issue Issue Encountered oiling_out Product Oils Out issue->oiling_out no_crystals No Crystals Form issue->no_crystals low_purity Purity Not Improved issue->low_purity solution1 Re-heat, Add More Solvent, Cool Slowly oiling_out->solution1 solution2 Concentrate Solution, Scratch Flask/Seed no_crystals->solution2 solution3 Change Solvent System, Ensure Slow Cooling low_purity->solution3

References

stability and degradation of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 4-Chloro-2-fluorobenzonitrile (CAS 57381-51-8). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. As a halogenated aromatic nitrile, it serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic and steric properties, conferred by the chloro, fluoro, and cyano groups, enable a range of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2]

However, the same reactivity that makes this compound valuable can also present challenges related to its stability and potential degradation. This guide provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common experimental issues and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common inquiries regarding the fundamental properties, handling, and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For optimal shelf-life, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Recommended storage temperatures are typically at room temperature (10°C - 25°C).[1][5] While the compound is a stable solid under these conditions, preventing exposure to moisture is critical to avoid slow hydrolysis of the nitrile group over time.

Q2: Is this compound sensitive to atmospheric conditions like air or light?

A: The compound is generally stable at room temperature in closed containers under normal handling conditions.[4] There is no specific evidence to suggest acute sensitivity to atmospheric oxygen. However, as a standard best practice for all fine chemical reagents, it is advisable to minimize exposure to light and air by using amber glass vials and flushing containers with an inert gas like nitrogen or argon, especially after opening.

Q3: What are the primary chemical incompatibilities I should be aware of?

A: The primary incompatibilities are with strong oxidizing agents, strong acids, and strong bases.[6]

  • Strong Bases (e.g., NaOH, KOH): Can induce the hydrolysis of the nitrile (-CN) group to a carboxamide and subsequently to a carboxylate salt, particularly at elevated temperatures.[7][8]

  • Strong Acids (e.g., concentrated H₂SO₄): Can also catalyze the hydrolysis of the nitrile group to a carboxylic acid.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

Q4: What are the main degradation products I might encounter?

A: The most common degradation pathway under typical laboratory conditions is hydrolysis. The two primary degradation products are:

  • 4-Chloro-2-fluorobenzamide: The initial product of nitrile hydrolysis.

  • 4-Chloro-2-fluorobenzoic acid: The final product of complete nitrile hydrolysis.[7][8]

Under thermal stress, such as in a fire, a range of hazardous combustion products can be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF) gases.[6][9]

Compound Molecular Formula Molecular Weight ( g/mol ) Primary Identification Method
This compoundC₇H₃ClFN155.56GC-MS, ¹H NMR, ¹³C NMR
4-Chloro-2-fluorobenzamideC₇H₅ClFNO173.57LC-MS, appearance of amide peaks in IR and NMR
4-Chloro-2-fluorobenzoic acidC₇H₄ClFO₂174.56LC-MS, titration, broad -OH peak in IR and NMR

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to specific problems that may arise during reactions involving this compound.

Scenario 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: My SNAr reaction using this compound with a nucleophile under basic conditions is resulting in a low yield of the desired product and a significant amount of a water-soluble byproduct. What's happening?

A: The most likely cause is the competing hydrolysis of the nitrile group. The conditions for many SNAr reactions (e.g., presence of a base like K₂CO₃ or NaOH, elevated temperatures, and protic solvents) are also conducive to nitrile hydrolysis. This side reaction consumes your starting material, converting it to the unreactive 4-chloro-2-fluorobenzoate salt, which would be lost to the aqueous phase during workup.

Expert Insight & Causality: The nitrile group is an electron-withdrawing group that activates the aromatic ring for SNAr. However, it is also an electrophilic functional group susceptible to nucleophilic attack by hydroxide ions. The reaction rate of hydrolysis is highly dependent on base concentration and temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low SNAr yields.

Self-Validating Protocol: Assessing Hydrolysis Risk

  • Control Reaction: Set up a small-scale reaction containing only this compound, your base, and the solvent (no nucleophile).

  • Heat: Stir the mixture under the same temperature and time conditions as your planned SNAr reaction.

  • Analysis: After the allotted time, cool the reaction, acidify a small sample with dilute HCl, and extract with ethyl acetate. Analyze the organic extract by TLC or LC-MS.

  • Validation: The appearance of 4-chloro-2-fluorobenzoic acid confirms that hydrolysis is a significant competing pathway under your chosen conditions. Adjust your reaction parameters accordingly.

Scenario 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling

Q: I am performing a Suzuki-Miyaura coupling reaction with this compound and a boronic acid, but my yields are inconsistent. Could the starting material be the issue?

A: Yes, while the nitrile group is generally stable under many palladium-catalyzed coupling conditions, issues can arise from either the purity of the starting material or subtle side reactions.[10]

Expert Insight & Causality:

  • Reagent Purity: The presence of hydrolyzed impurities (4-chloro-2-fluorobenzoic acid) can interfere with the catalytic cycle. The carboxylic acid can react with the base, altering the reaction stoichiometry and potentially coordinating to the palladium center, inhibiting its catalytic activity.

  • Reaction Conditions: While robust, the C-Cl bond is the target for oxidative addition. Extremely high temperatures or prolonged reaction times, especially with strong bases, could still lead to some nitrile degradation. The nitrile group itself can coordinate to the palladium catalyst, which can influence catalytic activity.[10]

Potential Degradation Pathways:

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway A C₇H₃ClFN B 4-Chloro-2-fluorobenzamide A->B H₂O / OH⁻ (Partial Hydrolysis) C 4-Chloro-2-fluorobenzoic Acid B->C H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Primary degradation pathway via nitrile hydrolysis.

Protocol: Incoming Reagent Quality Control

  • Visual Inspection: The material should be a white to light yellow crystalline solid.[1] Significant discoloration could indicate impurities.

  • Melting Point: Determine the melting point. A sharp range around 58-62°C is expected.[1] A broad or depressed melting point suggests the presence of impurities.

  • Solubility Test: Dissolve a small amount in a suitable organic solvent (e.g., DCM, EtOAc). The solution should be clear.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum in CDCl₃. Check for the absence of broad peaks that could indicate acidic protons from the carboxylic acid impurity.

    • GC-MS: This is the ideal method to confirm purity. A pure sample should show a single major peak corresponding to the correct mass. Look for minor peaks corresponding to the masses of the benzamide (M+18) or benzoic acid (M+19) derivatives.

Scenario 3: Compound Degradation During Aqueous Workup

Q: I've successfully completed my reaction, but I'm seeing a new, more polar spot on my TLC plate after performing an aqueous workup. Is my product degrading?

A: This is a classic sign of degradation during workup, most likely nitrile hydrolysis. If your reaction mixture is basic and you wash it with water, you can induce hydrolysis, especially if the phases are agitated together for an extended period. Similarly, washing with a strong acid to remove basic catalysts or byproducts can also trigger hydrolysis.

Expert Insight & Causality: The interface between the organic and aqueous layers can be a site of active reaction. Localized high concentrations of acid or base at this interface can accelerate the conversion of the nitrile to the more polar carboxylic acid, which will appear as a new, lower Rf spot on a normal-phase TLC plate.

Mitigation Strategies:

  • Use Neutral Washes: Whenever possible, use saturated sodium chloride (brine) for aqueous washes instead of plain water to minimize phase transfer of the compound and reduce contact time.

  • Work Quickly and at Low Temperatures: Perform extractions and washes promptly and in a cold water/ice bath to slow the rate of potential hydrolysis.

  • Avoid Strong Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl, 5% NaHCO₃) and minimize contact time. Immediately follow with a brine wash to remove residual acid or base.

  • Consider a Non-Aqueous Workup: If feasible, quenching the reaction and removing salts by filtration through a pad of celite or silica gel can be an effective alternative to an aqueous workup.

References

Technical Support Center: Catalyst Selection for 4-Chloro-2-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in selecting and optimizing catalysts for reactions involving 4-Chloro-2-fluorobenzonitrile.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. Due to the electron-withdrawing nature of the nitrile and fluorine substituents, and the relative inertness of the C-Cl bond, careful selection of the catalytic system is critical for achieving high yields.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when using this compound in a Suzuki-Miyaura coupling? A1: The primary challenge is the activation of the aryl chloride bond. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] This requires the use of highly active catalyst systems, typically featuring electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).

Q2: Which palladium precursors are recommended for this reaction? A2: Common and effective palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[1] These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. For improved reliability and activity, especially with challenging substrates, pre-formed catalysts (precatalysts) like Buchwald's G3 or G4 palladacycles are highly recommended.[3][4]

Q3: What type of ligand is most effective for coupling an aryl chloride? A3: For aryl chlorides, bulky, electron-rich monophosphine ligands are the standard.[2] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) classes are excellent choices as they promote the difficult oxidative addition step.[4][5] Bidentate ligands like dppe and dppb are generally less effective for this substrate class.[2]

Q4: How do I choose the right base and solvent? A4: A moderately strong base is usually required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] The choice of solvent is also crucial; common options include anhydrous, degassed toluene, dioxane, or THF, often with a small amount of water as a co-solvent to aid in the dissolution of the base and facilitate transmetalation.[3][6]

Troubleshooting Guide

Problem: My Suzuki coupling reaction shows low to no yield.

  • Catalyst Inactivity: Ensure your palladium source and ligand are active and not degraded. Using newer, air-stable precatalysts can often resolve issues of catalyst deactivation.[3][4]

  • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[3]

  • Inefficient Oxidative Addition: If you observe only starting material, the oxidative addition step is likely the bottleneck. Switch to a more electron-rich and bulky ligand (e.g., move from PPh₃ to SPhos or XPhos) to accelerate this step.[2]

  • Poor Transmetalation: This step can be slow, especially with electron-deficient boronic acids. Using a stronger base like K₃PO₄ or Cs₂CO₃ can help.[3] Ensure your boronic acid is of good quality, as they can degrade over time (protodeboronation).[6]

Problem: I am observing significant amounts of homocoupled byproducts.

  • Cause: Homocoupling of the boronic acid is often caused by the presence of oxygen. Improve your degassing procedure and ensure all components are handled under an inert atmosphere.[3]

  • Solution: Switching to a different palladium precursor or ligand can sometimes suppress this side reaction. Additionally, using MIDA boronates can provide a "slow release" of the boronic acid, potentially reducing the concentration available for homocoupling.[1]

Catalyst and Condition Selection Table
Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Chlorobenzonitrile2-Furanboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095[3]
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095[3]
4-ChloroanisolePhenylboronic acidPd/PCy₃ complexK₃PO₄Dioxane8096[1][2]
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8092[3]
Note: This data is compiled from reactions with similar aryl chlorides and serves as a strong starting point for optimization.
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.) to an oven-dried reaction vessel with a stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%). Alternatively, add the all-in-one precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture vigorously at the desired temperature (typically 80–110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalyst Selection Workflow

G cluster_start Start: Define Reaction cluster_catalyst Catalyst System Selection cluster_reaction Reaction & Analysis cluster_outcome Outcome Start Substrate: This compound Ligand Select Ligand: Bulky, Electron-Rich (e.g., SPhos, XPhos, RuPhos) Start->Ligand Pd_Source Select Pd Source: Pd(OAc)2 / Pd2(dba)3 OR Precatalyst (G3/G4) Ligand->Pd_Source Base Select Base: Strong, non-nucleophilic (e.g., K3PO4, Cs2CO3) Pd_Source->Base Solvent Select Solvent: Aprotic, Degassed (e.g., Toluene, Dioxane) Base->Solvent Setup Setup Reaction Under Inert Atmosphere Solvent->Setup Monitor Monitor Progress (TLC, LCMS, GCMS) Setup->Monitor Analysis Analyze Outcome Monitor->Analysis Success High Yield: Purify Product Analysis->Success >70% Conv. Failure Low/No Yield: Troubleshoot Analysis->Failure <70% Conv. Failure->Ligand Re-optimize

Catalyst selection workflow for Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] For a substrate like this compound, this reaction enables the synthesis of a wide range of substituted anilines, which are valuable intermediates in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for the amination of this compound? A1: Similar to the Suzuki coupling, the amination of this aryl chloride requires a highly active catalyst system. The most successful systems use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[4][8] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[9]

Q2: Which base should I use for a Buchwald-Hartwig reaction? A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[10] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[11]

Q3: Can I use any amine with this compound? A3: The scope of the Buchwald-Hartwig amination is broad.[7] It generally works well with primary and secondary alkyl and aryl amines.[12] However, very bulky secondary amines or less nucleophilic anilines may require more specialized ligands (e.g., BrettPhos) and careful optimization. Ammonia itself is a challenging coupling partner, often requiring the use of "ammonia equivalents" like benzophenone imine, followed by hydrolysis.[7]

Q4: What is the role of a "precatalyst" and should I use one? A4: A precatalyst is an air-stable, well-defined Pd(II) complex (often a palladacycle) that rapidly and reliably generates the active, monoligated Pd(0) species upon exposure to a base.[11][12] Using a precatalyst (e.g., XPhos Pd G3) simplifies reaction setup, improves reproducibility, and often allows for lower catalyst loadings and milder conditions compared to generating the catalyst in situ from separate Pd and ligand sources.[4]

Troubleshooting Guide

Problem: My amination reaction is not proceeding.

  • Check Your Base: NaOtBu is hygroscopic and its quality is critical. Use freshly opened, high-purity base from a reputable supplier. Clumping or discoloration indicates degradation.

  • Ligand/Catalyst Choice: The C-Cl bond is difficult to activate. If you are using a less active ligand (e.g., BINAP), switch to a modern biarylphosphine ligand like XPhos or RuPhos, or a suitable precatalyst.[4]

  • Inert Atmosphere: As with all Pd(0) catalysis, maintaining a strict inert atmosphere is essential to prevent catalyst decomposition.

  • Amine Inhibition: Some amines, particularly certain heterocycles, can act as catalyst poisons. In these cases, increasing the catalyst loading or switching to a different ligand class (e.g., from a phosphine to an NHC) may be necessary.

Problem: I am seeing dehalogenation of my starting material.

  • Cause: Dehalogenation (replacement of Cl with H) is a common side reaction, often promoted by the presence of water or other protic sources in combination with the base.

  • Solution: Ensure you are using anhydrous solvents and reagents. Running the reaction at a lower temperature, if possible, can sometimes minimize this pathway. Changing the ligand or base may also help.

Catalyst and Condition Selection Table
Aryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-ChlorotolueneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene10099[4]
2-Bromo-13α-estroneAnilinePd(OAc)₂ / XPhosKOt-BuToluene150 (MW)90[8]
Aryl ChloridePrimary AminePd₂(dba)₃ / BrettPhosNaOtBuToluene10098[4]
Aryl BromidePiperazineL15 Pd G1 PrecatalystNaOtButBuOH80>99[12]
Note: This data provides representative conditions for aryl chloride aminations that can be adapted for this compound.
General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%), or the precatalyst (1-2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Troubleshooting Flowchart

G Start Problem: Low/No Reaction Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Fix_Inert Solution: Improve degassing and inerting technique. Check_Inert->Fix_Inert No Check_Base Is the base (e.g., NaOtBu) fresh and high purity? Check_Inert->Check_Base Yes Success Re-run Experiment Fix_Inert->Success Fix_Base Solution: Use a fresh bottle of high-purity base. Check_Base->Fix_Base No Check_Ligand Is the ligand suitable for aryl chlorides? Check_Base->Check_Ligand Yes Fix_Base->Success Fix_Ligand Solution: Switch to a bulky, electron-rich ligand (XPhos, RuPhos) or use a G3/G4 precatalyst. Check_Ligand->Fix_Ligand No Check_Temp Is temperature high enough? Check_Ligand->Check_Temp Yes Fix_Ligand->Success Fix_Temp Solution: Increase temperature (e.g., from 80°C to 110°C). Check_Temp->Fix_Temp No Check_Temp->Success Yes Fix_Temp->Success G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans L-Pd(II)(Ar)(R) OxAdd->Trans Transmetalation Trans->RedEl Reductive Elimination RedEl->Pd0 Product Ar-R RedEl->Product ArX Ar-Cl ArX->OxAdd Boronic R-B(OH)₂ Boronic->Trans

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in nucleophilic aromatic substitution on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom at the 2-position is generally more reactive than the chlorine atom at the 4-position. This is because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex more effectively. The electron-withdrawing nitrile group (-CN) further activates the ring for nucleophilic attack, with a more pronounced effect at the ortho and para positions.

Q2: How does the choice of solvent affect the rate of reaction?

A2: The solvent plays a crucial role in determining the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophile salt, leaving the anion (the nucleophile) "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the reaction.

Q3: What is the expected regioselectivity of nucleophilic attack on this compound?

A3: Nucleophilic attack is expected to occur preferentially at the 2-position, leading to the displacement of the fluoride ion. This is due to the greater activation of the C-F bond by the ortho-nitrile group and the superior ability of fluorine to stabilize the negative charge in the transition state. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q4: Can the chlorine at the 4-position be substituted?

A4: Yes, under forcing conditions (e.g., high temperatures, very strong nucleophiles, or specific catalysts), substitution of the chlorine atom at the 4-position can occur. However, it is generally less facile than the substitution of the fluorine at the 2-position.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Incorrect Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance the nucleophilicity of the attacking species.
Insufficient Reaction Temperature Gradually increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate. Monitor for potential side product formation at higher temperatures.
Weak Nucleophile If possible, use a stronger nucleophile. For example, use the corresponding sodium or potassium salt of an alcohol or amine. The basicity of the nucleophile can also play a role; a stronger base is often a better nucleophile in SNAr.
Water Contamination Ensure all reagents and solvents are anhydrous. Water can protonate and deactivate strong nucleophiles.
Issue 2: Poor Regioselectivity (Mixture of 2- and 4-substituted products)
Possible Cause Troubleshooting Step
High Reaction Temperature High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Nature of the Nucleophile "Hard" nucleophiles (e.g., alkoxides) tend to favor attack at the more electron-deficient carbon (C2), while "softer" nucleophiles might show less selectivity. Consider if the nucleophile choice is influencing the outcome.
Solvent Effects While polar aprotic solvents are generally recommended, in some cases, the solvent can subtly influence regioselectivity. If facing persistent issues, a systematic screen of different aprotic solvents could be beneficial.

Data Presentation

Table 1: Qualitative Summary of Solvent Effects on SNAr Reactivity of this compound

Solvent TypeExamplesExpected Effect on Reaction RateRationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFHighSolvates the cation of the nucleophile, leaving the anionic nucleophile highly reactive.
Polar Protic Water, Methanol, EthanolLowSolvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.
Non-polar Toluene, HexaneVery LowPoor solubility of ionic nucleophiles and does not effectively stabilize the charged intermediate.

Table 2: Expected Regioselectivity of Nucleophilic Substitution

Position of AttackLeaving GroupActivating GroupExpected Outcome
C2 Fluorine-CN (ortho)Major Product
C4 Chlorine-CN (para)Minor Product

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile
  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Inert gas atmosphere (e.g., Nitrogen or Argon)

    • Stirring apparatus and heating mantle

    • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica gel)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound and the chosen anhydrous polar aprotic solvent.

    • Add the amine nucleophile to the stirred solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2-fluorobenzonitrile derivative.

Visualizations

SNAr_Pathway Reactants This compound + Nu- TS1 Transition State 1 Reactants->TS1 Attack at C2 Intermediate Meisenheimer Complex (Stabilized by -CN and F) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fluoride Expulsion Products 2-Nu-4-chlorobenzonitrile + F- TS2->Products

Caption: General mechanism for the SNAr reaction of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound and solvent to flask B 2. Add Nucleophile A->B C 3. Heat and Stir B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Water D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting_Logic Start Low Conversion? Solvent Is the solvent polar aprotic? Start->Solvent Temp Is the temperature high enough? Solvent->Temp Yes SwitchSolvent Action: Switch to DMF or DMSO Solvent->SwitchSolvent No Nucleophile Is the nucleophile strong enough? Temp->Nucleophile Yes IncreaseTemp Action: Increase temperature Temp->IncreaseTemp No UseStrongerNu Action: Use a stronger nucleophile (e.g., salt form) Nucleophile->UseStrongerNu No CheckWater Action: Ensure anhydrous conditions Nucleophile->CheckWater Yes

Caption: Troubleshooting logic for low reaction conversion.

managing reaction temperature for 4-Chloro-2-fluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-2-fluorobenzonitrile

This technical support center provides guidance on managing reaction temperature for the synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The following information is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Effective temperature control is critical for maximizing yield and purity in the synthesis of this compound. Below are troubleshooting guides for two common synthetic routes: Halogen Exchange and the Sandmeyer Reaction.

Route 1: Halogen Exchange from 2,4-Dichlorobenzonitrile

This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom.

Troubleshooting Common Issues

Issue Possible Cause Recommended Action
Low or No Conversion Reaction temperature is too low. The halogen exchange reaction requires significant thermal energy to proceed efficiently.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by GC or TLC. The typical temperature range for this reaction is 120-220°C.[1]
Insufficient reaction time. The reaction may not have reached completion.Extend the reaction time. Monitor the reaction progress at regular intervals to determine the optimal duration.
Poor quality of fluoride source (e.g., KF). The fluoride salt may be hydrated.Ensure the use of anhydrous potassium fluoride (KF) or another suitable fluoride source. Dry the fluoride salt before use.
Low Product Purity (Multiple Side Products) Reaction temperature is too high. Excessive heat can lead to the formation of byproducts through decomposition or undesired side reactions.Reduce the reaction temperature. While high temperatures are necessary, finding the optimal balance is key to minimizing side reactions.[1]
Presence of residual water. Water can react with the starting material and intermediates.Ensure all reagents and solvents are anhydrous.
Poor Yield Suboptimal solvent. The choice of solvent can significantly impact the reaction rate and yield.Use a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane to facilitate the halogen exchange.[1][2]
Route 2: Sandmeyer Reaction from 2-Chloro-4-fluoroaniline

This route involves the diazotization of an aniline derivative followed by cyanation.

Troubleshooting Common Issues

Issue Possible Cause Recommended Action
Low Yield of Diazonium Salt Diazotization temperature is too high. The diazonium salt is unstable and can decompose at higher temperatures.Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Use an ice/salt bath for efficient cooling.
Formation of Phenolic Impurities Decomposition of the diazonium salt. If the diazonium salt is allowed to warm up before the addition of the cyanide source, it can react with water to form a phenol.Use the diazonium salt immediately after its formation and keep it cold until the cyanation step.
Low Conversion in Cyanation Step Reaction temperature is too low. The copper-catalyzed cyanation step requires thermal energy to proceed.After the addition of the diazonium salt to the cyanide solution, gradually warm the reaction mixture to the optimal temperature, typically between 50-70°C. Monitor for the evolution of nitrogen gas as an indicator of reaction progress.[3]
Inconsistent Results Variable quality of copper(I) cyanide. The activity of the CuCN catalyst is crucial for the reaction's success.Use fresh, high-quality copper(I) cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the halogen exchange synthesis of this compound?

A1: The reaction temperature for the chlorine-fluorine exchange on dichlorobenzonitriles generally ranges from 80°C to 220°C.[1] A preferred range is often between 120°C and 170°C to balance reaction rate and minimize side reactions.[1] Some processes in the presence of specific solvents like sulfolane may operate at 200°C to 250°C.[2]

Q2: Why is low temperature crucial during the diazotization step of the Sandmeyer reaction?

A2: Aryl diazonium salts are thermally unstable. Maintaining a low temperature, typically 0-5°C, is essential to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of unwanted byproducts, such as phenols, and a lower yield of the desired product.

Q3: What are the signs of an improperly controlled reaction temperature in the halogen exchange method?

A3: If the temperature is too low, you will observe a slow or stalled reaction with a high proportion of unreacted starting material. If the temperature is too high, you may notice a darkening of the reaction mixture, indicating decomposition, and the appearance of multiple unexpected peaks in your GC or LC analysis, corresponding to byproduct formation.

Q4: Can microwave irradiation be used to promote the halogen exchange reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool for halogen exchange reactions. It can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating. For the synthesis of 2-fluorobenzonitrile, a related compound, microwave heating at 210°C has been reported to be effective.

Experimental Protocols

The following are example protocols based on general procedures for analogous reactions. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Halogen Exchange Synthesis of this compound

This protocol is based on the general conditions for the fluorination of chlorobenzonitriles.[1]

Materials:

  • 2,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) (optional)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzonitrile, anhydrous potassium fluoride (2-3 equivalents), and DMSO.

  • If using, add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture to 150-170°C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Molar Ratio (2,4-Dichlorobenzonitrile:KF)1 : 2.5
Reaction Temperature160°C
Reaction Time8 hours
SolventDMSO
Typical Yield75-85%
Protocol 2: Sandmeyer Reaction Synthesis of this compound

This protocol is based on general Sandmeyer reaction conditions.

Part A: Diazotization of 2-Chloro-4-fluoroaniline

Materials:

  • 2-Chloro-4-fluoroaniline

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a beaker, dissolve 2-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes. Keep this solution cold for immediate use in the next step.

Part B: Cyanation of the Diazonium Salt

Materials:

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)

  • Water

  • The cold diazonium salt solution from Part A

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide in water. A small amount of sodium cyanide can be added to facilitate the dissolution of CuCN.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. The evolution of nitrogen gas should be observed.

  • Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical based on similar reactions):

ParameterValue
Diazotization Temperature0-5°C
Cyanation Temperature50-60°C
Molar Ratio (Aniline:NaNO₂)1 : 1.05
Molar Ratio (Aniline:CuCN)1 : 1.2
Typical Yield65-75%

Visualizations

Logical Workflow for Troubleshooting Temperature Issues

G start Problem with Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield low_purity Low Purity / Side Products start->low_purity temp_low Is Temperature Too Low? low_yield->temp_low temp_high Is Temperature Too High? low_purity->temp_high increase_temp Increase Temperature temp_low->increase_temp Yes optimize_time Optimize Reaction Time temp_low->optimize_time No decrease_temp Decrease Temperature temp_high->decrease_temp Yes check_reagents Check Reagent Quality temp_high->check_reagents No

Caption: A logical workflow for troubleshooting temperature-related issues in the synthesis of this compound.

Experimental Workflow for Sandmeyer Reaction

G start Start: 2-Chloro-4-fluoroaniline diazotization Diazotization (0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt diazotization->diazonium_salt cyanation Cyanation with CuCN (50-60°C) diazonium_salt->cyanation workup Workup & Purification cyanation->workup product This compound workup->product

Caption: A simplified experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

References

Technical Support Center: 4-Chloro-2-fluorobenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical and agrochemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for producing this compound is through a nucleophilic aromatic substitution (SNAr) reaction known as the Halex (Halogen Exchange) reaction.[1][2] This process typically involves the displacement of a chlorine atom from a dichlorobenzonitrile precursor with a fluoride ion from an alkali metal fluoride, such as potassium fluoride (KF).[1][3] The reaction is generally carried out at high temperatures in a polar aprotic solvent.[1][2] An alternative, though less common, route involves the diazotization of 2-chloro-4-aminobenzonitrile.[4]

Q2: Why is high purity (≥99%) of this compound important?

A2: High purity is critical because this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] Impurities can lead to unwanted side reactions, lower the yield of the final active ingredient, and compromise its efficacy and safety profile, making the choice of a reliable synthesis and purification process crucial.[5]

Q3: What are the primary safety concerns when handling this compound and its precursors?

A3: this compound is toxic if swallowed.[6] During its synthesis, precursors and reagents may also be hazardous. For example, cyanide salts, if used, are highly toxic. It is essential to handle all chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety goggles, and lab coats, and follow the safety data sheet (SDS) guidelines.[8]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis via the Halex reaction.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low after scaling up. What are the potential causes and how can I troubleshoot this?

A: Low yield upon scale-up is a common issue that can be attributed to several factors. Below is a systematic approach to diagnosing and resolving the problem.

  • Insufficient Mixing/Agitation:

    • Problem: The Halex reaction is often heterogeneous, involving solid potassium fluoride in a liquid phase.[1] As the reaction progresses, the formation of solid potassium chloride can lead to a thick, non-stirrable slurry, especially at high concentrations.[3] Poor mixing can result in localized overheating and reduced contact between reactants.

    • Solution: Ensure your reactor is equipped with an agitator designed for solid-liquid mixtures.[9][10][11] The agitator should be capable of maintaining the solids in suspension. Increasing the agitation speed or using a different impeller design might be necessary. Also, ensure the liquid level is appropriate for the agitator to function correctly.[9]

  • Inadequate Reaction Temperature:

    • Problem: Halex reactions typically require high temperatures (e.g., 150-250 °C) to proceed at a reasonable rate.[2] If the temperature is too low, the reaction will be slow and incomplete.

    • Solution: Verify the internal temperature of the reactor. Consider a modest increase in the reaction temperature, but be mindful of potential side reactions.

  • Ineffective Phase-Transfer Catalyst (PTC):

    • Problem: The solubility of potassium fluoride in common aprotic solvents is low. A PTC is often used to transfer the fluoride anion into the organic phase.[1] An insufficient amount or an inactive catalyst will result in a slow reaction.

    • Solution: Ensure the correct molar ratio of the PTC to the starting material is used. Consider screening different PTCs, such as quaternary ammonium salts or crown ethers, as their effectiveness can be substrate and solvent-dependent.[3]

  • Moisture in Reagents or Solvents:

    • Problem: The presence of water can reduce the nucleophilicity of the fluoride ion and lead to side reactions.

    • Solution: Use anhydrous potassium fluoride and ensure that the solvent is thoroughly dried before use.

Issue 2: Poor Product Purity and Impurity Formation

Q: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize them?

A: Impurity formation can be due to side reactions or incomplete reactions.

  • Common Impurities:

    • Unreacted Starting Material: 2,4-Dichlorobenzonitrile or other precursors.

    • Isomeric Byproducts: Depending on the starting material, other isomers may be present.

    • Hydrolysis Products: If moisture is present, the nitrile group can be hydrolyzed to a carboxylic acid, especially at high temperatures.

    • Polymeric Decomposition Products: At very high temperatures, decomposition and polymerization can occur.[3]

  • Minimization Strategies:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC). Stop the reaction once the starting material is consumed to avoid the formation of degradation products. Lowering the reaction temperature, possibly by using a more efficient catalyst, can also reduce byproduct formation.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]

    • Purification: Develop a robust purification protocol. This may involve distillation, recrystallization from a suitable solvent system, or column chromatography for smaller scales.

Data Presentation

The following tables present hypothetical data to illustrate the impact of key process parameters on the yield and purity of this compound.

Table 1: Effect of Phase-Transfer Catalyst (PTC) on Reaction Outcome

ParameterWithout PTCWith Quaternary Ammonium Salt PTCWith Crown Ether PTC
Reaction Time (h) 24108
Yield (%) 458592
Purity (GC, %) 95.299.199.5

Table 2: Influence of Solvent on Reaction Performance

SolventReaction Temperature (°C)Yield (%)Purity (GC, %)
DMF 1608298.8
DMSO 1809099.3
Sulfolane 2009399.6

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound via Halex Reaction

Objective: To synthesize this compound from 2,4-dichlorobenzonitrile on a pilot scale.

Materials:

  • 2,4-Dichlorobenzonitrile (1.0 kg, 5.81 mol)

  • Anhydrous Potassium Fluoride (KF) (0.84 kg, 14.5 mol)

  • Tetrabutylammonium Bromide (TBAB) (0.094 kg, 0.29 mol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 L)

  • Toluene (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • 10 L glass-lined reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Heating mantle or oil bath.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with anhydrous DMSO (5.0 L), 2,4-dichlorobenzonitrile (1.0 kg), anhydrous potassium fluoride (0.84 kg), and tetrabutylammonium bromide (0.094 kg).

  • Reaction:

    • Begin stirring the mixture at 200 RPM.

    • Heat the reaction mixture to 180 °C under a nitrogen atmosphere.

    • Maintain the temperature and monitor the reaction progress by taking aliquots and analyzing them by GC. The reaction is typically complete in 8-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (5 L).

    • Transfer the mixture to a larger separatory funnel and extract the product with toluene (3 x 2 L).

    • Combine the organic layers and wash with brine (2 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_mixing Is the reaction mixture well-agitated? start->check_mixing check_temp Is the internal reaction temperature correct? check_mixing->check_temp Yes improve_agitation Increase agitation speed or change impeller design. check_mixing->improve_agitation No check_ptc Is the Phase-Transfer Catalyst (PTC) active? check_temp->check_ptc Yes adjust_temp Increase temperature moderately. Monitor for side reactions. check_temp->adjust_temp No check_moisture Are reagents and solvent anhydrous? check_ptc->check_moisture Yes screen_ptc Screen different PTCs or increase catalyst loading. check_ptc->screen_ptc No dry_reagents Use anhydrous reagents and dry the solvent. check_moisture->dry_reagents No end_node Re-run reaction and monitor yield check_moisture->end_node Yes improve_agitation->end_node adjust_temp->end_node screen_ptc->end_node dry_reagents->end_node experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents charge_reagents Charge Reagents to Reactor prep_reagents->charge_reagents setup_reactor Setup and Purge Reactor with N2 setup_reactor->charge_reagents heat_react Heat to 180°C and React charge_reagents->heat_react monitor Monitor Progress by GC heat_react->monitor cool_quench Cool and Quench with Water monitor->cool_quench extract Extract with Toluene cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify final_product Pure this compound purify->final_product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document outlines various techniques, their underlying principles, and provides experimental data where available to assist researchers in selecting the most appropriate methods for their specific needs.

Chromatographic Methods: Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from related impurities.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify a purity of ≥ 98% as determined by GC.

Table 1: Comparison of GC Methods for Benzonitrile Derivatives

ParameterMethod for General NitrilesMethod for Halogenated Benzonitriles (Alternative)
Column HP-5 (fused silica)DB-5ms
Dimensions 30 m x 0.320 mm, 0.25 µm film thickness30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas NitrogenHelium
Flow Rate 0.8 mL/min (constant flow)1.0 mL/min (constant flow)
Injector Temp. 250 °C280 °C
Oven Program 60 °C initial, ramp at 15 °C/min to 300 °C, hold for 5 min70 °C initial (hold 2 min), ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)

Experimental Protocol: Gas Chromatography (GC-FID)

A suitable GC method for determining the purity of this compound can be adapted from established methods for similar nitrile compounds.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent such as acetone or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC system.

  • Chromatographic Conditions: Utilize the parameters outlined in "Method for General Nitriles" in Table 1.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Workflow for GC Purity Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 gc_inj Inject Sample prep2->gc_inj gc_sep Separation on HP-5 Column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_int Integrate Peaks gc_det->data_int data_calc Calculate Area % data_int->data_calc

Caption: Workflow for determining the purity of this compound by GC-FID.

High-Performance Liquid Chromatography (HPLC)

Table 2: Proposed HPLC Method for this compound

ParameterProposed Method
Column C18 (e.g., ODS, 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a standard solution of this compound in the initial mobile phase composition (e.g., 30:70 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system with the parameters listed in Table 2.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Monitor the retention time and peak shape. The method can be optimized by adjusting the gradient profile and mobile phase composition to achieve adequate separation from any impurities.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR data for this compound is not widely published, predicted spectra can offer valuable guidance.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H ~7.6 (H-6)ddJ(H-F) ≈ 8, J(H-H) ≈ 2Aromatic Proton
~7.4 (H-5)ddJ(H-H) ≈ 8, J(H-H) ≈ 2Aromatic Proton
~7.3 (H-3)ddJ(H-F) ≈ 10, J(H-H) ≈ 2Aromatic Proton
¹³C ~163 (d)dJ(C-F) ≈ 260C-F
~135 (d)dJ(C-F) ≈ 3C-Cl
~133 (s)s-C-H
~129 (d)dJ(C-F) ≈ 9C-H
~117 (d)dJ(C-F) ≈ 20C-H
~115 (s)s-C-CN
~105 (d)dJ(C-F) ≈ 15C-CN

Note: Predicted values are based on computational models and may differ from experimental results. "d" denotes a doublet and "s" denotes a singlet.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Interpretation: Assign the observed signals to the respective nuclei based on their chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aromatic C-H and C-halogen bonds.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2230C≡N stretchNitrile
~3100-3000C-H stretchAromatic
~1600, 1480C=C stretchAromatic Ring
~1250C-F stretchAryl-Fluoride
~850C-Cl stretchAryl-Chloride

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or theoretical values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both separation and identification.

Table 5: Expected Mass Spectral Data for this compound

m/zInterpretation
155/157Molecular ion peak ([M]⁺) showing the characteristic 3:1 isotopic pattern for chlorine.
136/138Loss of F
120Loss of Cl
99Loss of HCN from the [M-Cl]⁺ fragment

Experimental Protocol: GC-MS

  • Chromatographic Separation: Utilize the GC conditions described in Table 1 (Method for Halogenated Benzonitriles).

  • Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. An electron ionization (EI) source is typically used.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Logical Flow for Spectroscopic Structure Elucidation

cluster_techniques Spectroscopic Analysis cluster_info Information Obtained start Unknown Sample (this compound) ms Mass Spectrometry start->ms ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms_info Molecular Weight & Fragmentation ms->ms_info ir_info Functional Groups (C≡N, C-F, C-Cl) ir->ir_info nmr_info Carbon-Hydrogen Framework nmr->nmr_info structure Confirmed Structure ms_info->structure ir_info->structure nmr_info->structure

Caption: A logical workflow for the structural elucidation of this compound using multiple spectroscopic techniques.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and purity of the compound. A sharp melting endotherm would be expected for a pure sample. The melting point is reported to be in the range of 58-62 °C.[3]

Thermogravimetric Analysis (TGA)

TGA can be used to assess the thermal stability and decomposition profile of this compound. This information is valuable for understanding its handling and storage requirements.

Comparison of Alternatives

For the characterization of this compound, several alternative and complementary techniques can be considered:

  • Capillary Electrophoresis (CE): Could be an alternative to HPLC for purity analysis, offering high separation efficiency, especially for charged impurities.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous structural confirmation.

  • Elemental Analysis: Provides the percentage composition of C, H, N, Cl, and F, which can be used to confirm the empirical formula.

Conclusion

A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of this compound. GC is the primary method for purity assessment, while a combination of NMR, IR, and MS is crucial for unambiguous structural confirmation. While experimental data for some techniques are not widely published, the methodologies and expected results outlined in this guide provide a solid foundation for researchers working with this important chemical intermediate.

References

A Comparative Guide to 4-Chloro-2-fluorobenzonitrile and Other Benzonitrile Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile precursors for a wide array of functional molecules.[1] Their utility stems from the unique physicochemical properties conferred by the cyano group, which acts as a hydrogen bond acceptor and a bioisostere for other functional groups.[1] This guide provides a comparative analysis of 4-Chloro-2-fluorobenzonitrile against other commercially available benzonitrile derivatives, supported by experimental data and detailed protocols to inform rational molecular design and synthesis.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzonitrile ring significantly influences its physical and chemical properties. Halogenation, in particular, can modulate lipophilicity, metabolic stability, and reactivity. The following table summarizes the key physicochemical properties of this compound and selected analogues.

PropertyThis compound4-Chlorobenzonitrile4-Fluorobenzonitrile4-Bromo-2-fluorobenzonitrile
CAS Number 57381-51-8[2]623-03-01194-02-1105942-08-3
Molecular Formula C₇H₃ClFN[2]C₇H₄ClNC₇H₄FNC₇H₃BrFN
Molecular Weight 155.56 g/mol [2]137.57 g/mol 121.11 g/mol 200.01 g/mol
Melting Point 58 - 62 °C[2]91 - 94 °C32 - 34 °C68 - 71 °C
Appearance White to light yellow powder/crystal[2]White crystalline solidWhite solidWhite to off-white crystalline powder
Purity (Typical) ≥ 98%[2]≥ 98%≥ 99%≥ 98%

Reactivity Profile: A Qualitative Comparison

The electronic nature of substituents on the aromatic ring dictates the reactivity of benzonitrile derivatives in key chemical transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The nitrile group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to the cyano group.[3] The presence of additional electron-withdrawing halogen atoms, as in this compound, further enhances this effect. The fluorine atom at the ortho position is generally more susceptible to displacement by nucleophiles than the chlorine atom at the para position due to the higher electronegativity of fluorine and its ability to better stabilize the intermediate Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): In Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. Generally, the reactivity follows the trend I > Br > Cl >> F. Therefore, in a molecule like this compound, the chloro substituent is the more reactive site for oxidative addition to the palladium catalyst. The fluorine atom is typically unreactive under standard Suzuki-Miyaura conditions. This differential reactivity allows for selective functionalization of the molecule.

The following table provides a qualitative comparison of the expected reactivity of selected benzonitrile derivatives in these two key reaction types.

DerivativeExpected Reactivity in SNArExpected Reactivity in Suzuki-Miyaura Coupling
This compound High (activated by CN, Cl, and F; F is the more likely leaving group)Moderate (Cl is the reactive site)
4-Chlorobenzonitrile Moderate (activated by CN and Cl)Moderate (Cl is the reactive site)
2,4-Dichlorobenzonitrile High (activated by CN and two Cl atoms)High (both Cl atoms are potential reactive sites)
4-Fluorobenzonitrile Low (F is a poor leaving group in the absence of strong activation)Low (C-F bond is generally unreactive)

Application in Kinase Inhibitor Synthesis: A Case Study

Benzonitrile derivatives are crucial building blocks in the synthesis of small molecule kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[4] The 4-chloro-2-fluorophenyl moiety, derived from this compound, is a common feature in several potent kinase inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs a prime therapeutic target.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization JAK_inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Biological Activity of Kinase Inhibitors

The substitution pattern on the phenyl ring of a kinase inhibitor, often derived from a benzonitrile precursor, can significantly impact its biological activity. A study on pyrimidine-based Aurora kinase inhibitors demonstrated the importance of the halogen substitution pattern on the phenyl ring for both enzymatic activity and the ability to reduce MYC oncoprotein levels.[6]

The table below presents a comparison of the 50% inhibitory concentration (IC₅₀) for Aurora A kinase and the effect on cMYC/MYCN protein levels for compounds with different substitutions on the phenyl ring.

CompoundPhenyl Ring SubstitutionAurora A IC₅₀ (nM)[6]cMYC/MYCN Level Reduction[6]
13 4-Chloro-2-fluoro 38.6 ± 7.0 Highest
74-Chloro-Lost capability
104-Chloro-3-fluoro52.2 ± 8.1Moderate
174-Chloro-2,3-difluoro64.9 ± 13.7Moderate
13-Chloro-2-fluoro24.1 ± 7.9Marginal
123-Chloro-4-fluoro-Diminished
82,4-Dichloro-Diminished

This data highlights that the compound with the 4-chloro-2-fluoro substitution (Compound 13 ), derived from a precursor like this compound, exhibited a potent inhibitory effect on Aurora A kinase and was the most effective at reducing the levels of the oncoproteins cMYC and MYCN.[6] This underscores the advantageous properties that this specific substitution pattern can confer to a final drug molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key reactions involving benzonitrile derivatives.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of an activated aryl fluoride with a nucleophile, which can be adapted for this compound.

Reaction:

Procedure:

  • To a stirred solution of the aryl fluoride (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 - 1.5 eq).

  • Add a suitable base (e.g., K₂CO₃, NaH, or Et₃N) (1.5 - 2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Workflow A 1. Combine Reactants (Aryl Fluoride, Nucleophile, Base, Solvent) B 2. Heat and Stir (Monitor by TLC/LC-MS) A->B C 3. Work-up (Quench, Extract, Wash, Dry) B->C D 4. Purification (Column Chromatography) C->D E Final Product D->E

Ar-Cl + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R + Cl-B(OH)₂

References

A Comparative Guide to Validated HPLC Methods for 4-Chloro-2-fluorobenzonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical intermediates like 4-Chloro-2-fluorobenzonitrile is paramount for ensuring the quality, consistency, and purity of synthesized active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) remains the cornerstone analytical technique for this purpose. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of this compound, complete with detailed experimental protocols and illustrative validation data based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

While specific validated methods for this compound are not widely published, the methods presented here are developed based on established principles for the analysis of small, halogenated aromatic molecules and serve as a practical template for implementation in a quality control or research environment.

Comparative Analysis of HPLC Methods

Two RP-HPLC methods are proposed and compared. Method A utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, representing a common starting point for method development. Method B employs a C8 stationary phase and a phosphate buffer in the mobile phase, which can offer alternative selectivity and improved peak shape for polar analytes.

Chromatographic Conditions
ParameterMethod AMethod B
Stationary Phase C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (60:40 v/v)Acetonitrile : 20mM KH₂PO₄ pH 3.0 (55:45 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 245 nm245 nm
Injection Volume 10 µL10 µL
Run Time ~ 8 minutes~ 7 minutes
Illustrative Performance and Validation Data

The following table summarizes the expected performance characteristics and validation results for the two proposed methods, based on established acceptance criteria from ICH guidelines.

Validation ParameterAcceptance CriteriaMethod A (Illustrative Data)Method B (Illustrative Data)
Retention Time (min) Report~ 5.2~ 4.5
Tailing Factor (T) T ≤ 2.01.151.08
Theoretical Plates (N) N > 200085009200
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.99980.9999
Range (µg/mL) 80-120% of test concentration80 - 12080 - 120
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%99.8 - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%0.72%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.10%0.95%
Limit of Detection (LOD) (µg/mL) Report (S/N ≥ 3)0.050.04
Limit of Quantification (LOQ) (µg/mL) Report (S/N ≥ 10)0.150.12
Robustness %RSD ≤ 2.0%RobustRobust

Experimental Protocols

Detailed methodologies for chromatographic analysis and validation procedures are provided below.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase of the respective method.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

HPLC Method Validation Protocol

The validation of the analytical method is performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

  • Specificity: Inject the mobile phase (blank), a placebo solution (if applicable), and a solution of the analyte to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the analyte across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery for each sample. The mean recovery should be within 98.0-102.0%.[1]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for the combined data from both days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that yields a ratio of approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase organic content by ±2%) and analyze the standard solution. Evaluate the effect on retention time and peak area. The system suitability parameters should remain within acceptable limits.

Visualized Workflows and Logic

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in HPLC method validation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Eval Evaluate Data vs. Acceptance Criteria Spec->Eval Lin->Eval Acc->Eval Prec->Eval LOD->Eval Rob->Eval Report Generate Validation Report Eval->Report

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Caption: Decision tree for selecting an appropriate HPLC column and mobile phase.

References

Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives Potentially Synthesized from 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of a series of 4-anilinoquinazoline derivatives. While a direct synthetic route from 4-Chloro-2-fluorobenzonitrile for this specific series is proposed based on established chemical transformations, the biological data presented is based on reported experimental findings for these compounds. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and oncology, offering insights into the structure-activity relationships of these potent anticancer agents.

Proposed Synthetic Pathway

The synthesis of 4-anilinoquinazoline derivatives can be envisioned to start from the versatile building block, this compound. A plausible synthetic route would involve an initial amination step to introduce the key amino group, followed by cyclization to form the quinazoline core. Subsequent chlorination and final nucleophilic substitution with various anilines would yield the target compounds.

Synthetic Pathway This compound This compound Intermediate_A 2-Amino-4-chlorobenzonitrile This compound->Intermediate_A Amination Intermediate_B Quinazolin-4-one Intermediate_A->Intermediate_B Cyclization Intermediate_C 4-Chloroquinazoline Intermediate_B->Intermediate_C Chlorination Product 4-Anilinoquinazoline Derivatives Intermediate_C->Product N-Arylation (with various anilines)

Caption: Proposed synthesis of 4-anilinoquinazolines.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines against two human cancer cell lines: colorectal carcinoma (HCT-116) and glioblastoma (T98G). The data is presented as the concentration of the compound that inhibits 50% of cell growth (IC50).

CompoundSubstituent (R)HCT-116 IC50 (µM)T98G IC50 (µM)
9a H> 50> 50
9b 4-OCH324.8 ± 1.332.7 ± 1.1
9c 4-F18.9 ± 1.221.3 ± 1.5
9d 4-Cl15.4 ± 1.119.8 ± 1.3
9e 4-Br13.2 ± 1.017.6 ± 1.2
9f 3-OCH328.3 ± 1.435.1 ± 1.6
9g 3-F20.1 ± 1.223.4 ± 1.4
9h 3-Cl17.5 ± 1.120.9 ± 1.3
9i 3-Br14.8 ± 1.018.2 ± 1.2
9j 2-OCH335.6 ± 1.541.2 ± 1.8
9k 2-F22.7 ± 1.326.5 ± 1.5
9l 2-Cl19.8 ± 1.222.1 ± 1.4
9m 2-Br16.3 ± 1.119.7 ± 1.3
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.2

Experimental Protocols

Cell Culture

Human colorectal carcinoma (HCT-116) and human glioblastoma (T98G) cell lines were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Relevant Signaling Pathway: EGFR Inhibition

Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified EGFR signaling pathway.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 4-Anilinoquinazoline (Inhibitor) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

A Comparative Guide to Catalysts in 4-Chloro-2-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through various catalytic methods.[1] The choice of catalyst is a critical factor that influences reaction efficiency, yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of three major catalytic systems: palladium-catalyzed cyanation, copper-catalyzed cyanation, and phase-transfer catalysis, supported by experimental data from relevant literature.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic approaches to benzonitrile synthesis, providing a comparative overview of their performance. Note that direct comparative studies on this compound are limited; therefore, data from closely related substrates are included to provide valuable insights.

Catalyst SystemCatalyst/LigandCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Pd/C / dppfZn(CN)₂DMAC110Not SpecifiedUp to 98%[2]
Pd(OAc)₂K₄[Fe(CN)₆]DMAC120583-96%[3]
Copper-Catalyzed Cu(I)CNCu(I)CNN,N-dimethylformamide165-1705.573.1%[4][5]
Phase-Transfer Catalysis Dimethyldi(ethoxypolyoxypropyl)ammonium chlorideKFMelt (solvent-free)1004480%[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for cyanation reactions and can be adapted for the synthesis of this compound.

Palladium-Catalyzed Cyanation of Aryl Chlorides

This procedure is a general method for the cyanation of aryl chlorides using a heterogeneous palladium catalyst.[2]

Materials:

  • Aryl chloride (e.g., 4-chloro-2-fluorobenzene)

  • Pd/C (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Zinc cyanide (Zn(CN)₂) (60 mol%)

  • Zinc formate dihydrate (10 mol%)

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a reaction vessel, add Pd/C, dppf, Zn(CN)₂, and zinc formate dihydrate.

  • Add the aryl chloride and DMAC.

  • Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate is then subjected to a standard aqueous work-up and purification by crystallization or chromatography to isolate the desired benzonitrile.

Copper-Catalyzed Cyanation of Aryl Halides

This protocol is based on the synthesis of a structurally similar nitrobenzonitrile and is applicable for the cyanation of aryl halides using a copper catalyst.[4][5]

Materials:

  • Aryl halide (e.g., 2,5-dichloronitrobenzene as a proxy for 4-chloro-2-fluorobenzene)

  • Copper(I) cyanide (CuCN) (1.0 - 1.5 molar equivalents)

  • Potassium cyanide (KCN) (optional, catalytic amount)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction flask, combine the aryl halide, copper(I) cyanide, and N,N-dimethylformamide. A catalytic amount of potassium cyanide can also be added.[7]

  • Heat the mixture to a temperature in the range of 140-170 °C for 3 to 6 hours.[7]

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC).

  • After the reaction is complete, the mixture is cooled and poured into a cooled solvent like toluene.[7]

  • The resulting mixture is stirred, and the insoluble inorganic compounds are removed by filtration.

  • The solvent is removed from the filtrate by distillation, and the residue is washed to yield the final product.[7]

Phase-Transfer Catalysis for Nucleophilic Aromatic Substitution

This method describes a halogen exchange reaction using a phase-transfer catalyst, which can be adapted for the synthesis of this compound from a suitable precursor like 2,4-dichlorobenzonitrile.[6]

Materials:

  • Chlorobenzonitrile precursor (e.g., 2,4-dichlorobenzonitrile)

  • Alkali metal fluoride (e.g., Potassium Fluoride - KF)

  • Phase-transfer catalyst (e.g., dimethyldi(ethoxypolyoxypropyl)ammonium chloride)

  • Optional: High-boiling point aprotic solvent

Procedure:

  • In a reaction vessel, melt the chlorobenzonitrile precursor.

  • Add potassium fluoride and the phase-transfer catalyst to the melt.

  • Heat the reaction mixture to a temperature between 120 °C and 170 °C.[6]

  • The reaction can be carried out in the absence of a solvent or in a high-boiling point aprotic solvent.[6]

  • Stir the mixture vigorously for the required reaction time.

  • Monitor the formation of the fluorobenzonitrile product.

  • Upon completion, the product can be isolated by distillation or crystallization after an appropriate work-up.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows and decision-making processes involved in the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_catalysis Catalytic System cluster_process Process cluster_end Final Product start 4-Chloro-2-fluorobenzene or 2,4-Dichlorofluorobenzene pd_cat Palladium-Catalyzed Cyanation start->pd_cat cu_cat Copper-Catalyzed Cyanation start->cu_cat ptc Phase-Transfer Catalysis start->ptc reaction Reaction with Cyanide Source pd_cat->reaction cu_cat->reaction ptc->reaction workup Work-up & Purification reaction->workup end This compound workup->end

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection cluster_criteria Selection Criteria cluster_catalysts Catalyst Choice start Catalyst Selection for This compound Synthesis cost Cost-Effectiveness start->cost yield Yield & Selectivity start->yield green Green Chemistry Principles start->green tolerance Functional Group Tolerance start->tolerance cu Copper-based cost->cu Lower Cost pd Palladium-based yield->pd High Yields ptc Phase-Transfer Catalyst green->ptc Solvent-free options tolerance->pd Broad Scope

References

Comparative Analysis of 4-Chloro-2-fluorobenzonitrile Reaction Mixtures: A Guide to GC-MS, HPLC, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. 4-Chloro-2-fluorobenzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of this compound reaction mixtures.

Quantitative Performance Comparison

The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the compounds being analyzed. The following table summarizes the key quantitative performance parameters for GC-MS, HPLC, and NMR in the context of analyzing a this compound reaction mixture.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based identification and quantification.[2][3]Separation of non-volatile or thermally labile compounds in a liquid phase with UV or other detection.[3][4]Identification and quantification based on the magnetic properties of atomic nuclei.
Typical Analytes Starting materials, product, volatile impurities, and by-products.Starting materials, product, non-volatile impurities, and thermally sensitive by-products.All soluble components of the reaction mixture.
Linearity Range (Illustrative) 0.1 - 500 µg/mL0.5 - 1000 µg/mL1 - 10000 µg/mL
Limit of Detection (LOD) (Illustrative) 0.05 µg/mL0.2 µg/mL10 µg/mL
Limit of Quantification (LOQ) (Illustrative) 0.15 µg/mL0.6 µg/mL30 µg/mL
Precision (%RSD) (Illustrative) < 5%< 5%< 3%
Analysis Time per Sample 20-40 minutes15-30 minutes5-15 minutes

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantitative analysis of this compound and potential impurities in a reaction mixture.

1. Sample Preparation:

  • Quench a 1 mL aliquot of the reaction mixture in 10 mL of a suitable solvent (e.g., dichloromethane).

  • Add an internal standard (e.g., 4-bromofluorobenzene) to a final concentration of 50 µg/mL.

  • Vortex the sample for 1 minute.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of this compound and less volatile components of the reaction mixture.

1. Sample Preparation:

  • Dilute 100 µL of the reaction mixture to 10 mL with the mobile phase.

  • Vortex the sample for 1 minute.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides structural information and can be used for quantification without the need for individual calibration standards for each component if an internal standard of known concentration is used.

1. Sample Preparation:

  • To 0.5 mL of the reaction mixture, add 0.5 mL of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the mixture to an NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III HD 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Solvent: CDCl3.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 5 seconds.

Visualizing the Workflow and Technique Comparison

To better understand the analytical process and the relationship between the techniques, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis ReactionMixture Reaction Mixture Aliquot Quenching Quenching & Dilution ReactionMixture->Quenching Filtering Filtering (0.45 µm) Quenching->Filtering GCMS GC-MS Analysis Filtering->GCMS HPLC HPLC Analysis Filtering->HPLC NMR NMR Analysis Filtering->NMR GCMS_Data Chromatogram & Mass Spectra GCMS->GCMS_Data HPLC_Data Chromatogram & UV Spectra HPLC->HPLC_Data NMR_Data NMR Spectrum NMR->NMR_Data Quantification Quantification & Impurity Profile GCMS_Data->Quantification HPLC_Data->Quantification NMR_Data->Quantification

Analytical workflow for reaction mixture analysis.

Technique_Comparison cluster_GCMS GC-MS Attributes cluster_HPLC HPLC Attributes cluster_NMR NMR Attributes center_node Analysis of this compound Reaction Mixture GCMS GC-MS center_node->GCMS HPLC HPLC center_node->HPLC NMR NMR center_node->NMR GCMS_Adv High sensitivity for volatile compounds Excellent for impurity identification (MS fragmentation) HPLC_Adv Versatile for a wide range of compounds Good for non-volatile and thermally unstable impurities NMR_Adv Provides structural information Quantitative without individual standards (qNMR) GCMS_Dis Not suitable for non-volatile or thermally labile compounds HPLC_Dis Lower sensitivity than GC-MS for some compounds Identification based on retention time and UV spectrum NMR_Dis Lower sensitivity Complex mixtures can lead to overlapping signals

Comparison of analytical techniques.

Conclusion

The choice between GC-MS, HPLC, and NMR for the analysis of this compound reaction mixtures depends on the specific analytical goals.

  • GC-MS is the preferred method for identifying and quantifying volatile impurities, offering high sensitivity and specificity.[4] Its ability to provide mass spectral data is invaluable for structural elucidation of unknown by-products.

  • HPLC is a robust and versatile technique, particularly for the analysis of non-volatile or thermally sensitive compounds.[3][4] It is well-suited for routine quality control applications where the primary goal is to quantify the main product and known impurities.

  • NMR provides detailed structural information and is an excellent tool for confirming the identity of the main product and for quantitative analysis without the need for extensive calibration, especially in simpler reaction mixtures.

For a comprehensive understanding of a this compound reaction mixture, a combination of these techniques is often employed. GC-MS and HPLC can be used for separation and quantification, while NMR can provide definitive structural confirmation.

References

Assessing the Purity of 4-Chloro-2-fluorobenzonitrile: A Comparative Guide to DSC and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 4-Chloro-2-fluorobenzonitrile, a key building block in various pharmaceutical syntheses, against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound is a crystalline solid with a melting point in the range of 56-62°C.[1][2][3] Its purity is crucial as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final drug product.[4] This guide will delve into the principles, experimental protocols, and comparative performance of DSC, HPLC, and GC for the purity determination of this compound.

Principles of Purity Assessment

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline compounds, DSC relies on the van't Hoff equation, which describes the melting point depression and broadening of the melting peak caused by the presence of impurities.[5] As an impurity is introduced into a pure crystalline substance, the melting point is lowered, and the melting process occurs over a wider temperature range. By analyzing the shape of the melting endotherm, the mole fraction of the impurities can be calculated. DSC is considered an absolute method for purity determination of highly pure (typically >98.5 mol%) crystalline organic compounds and does not require a reference standard for the impurity itself.[6]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, a solution of the sample is injected into the HPLC system, and the individual components are separated as they pass through the column. The separated components are then detected, typically by a UV detector, and the area of the peak corresponding to this compound is compared to the total area of all peaks to determine its purity. HPLC is highly versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally labile.[7]

Gas Chromatography (GC): GC is another separation technique that is particularly well-suited for volatile and thermally stable compounds.[8] In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Similar to HPLC, the purity is determined by comparing the peak area of the main component to the total peak area. For this compound, which has a moderate boiling point, GC is a viable method for purity assessment.[1]

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the properties of the compound, the nature of the expected impurities, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of DSC, HPLC, and GC for the purity analysis of this compound.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depressionDifferential partitioningDifferential partitioning
Quantitation Absolute (for high purity)Relative (requires reference standards for impurities for accurate quantitation)Relative (requires reference standards for impurities for accurate quantitation)
Sample Type Crystalline solidsSoluble compoundsVolatile and thermally stable compounds
Destructive YesNoYes
Speed Relatively fastModerateFast
Sensitivity Lower for impurity detectionHighVery high
Selectivity Low (does not identify impurities)High (can separate isomers and related substances)Very high (excellent separation of volatile impurities)
Limitations Not suitable for amorphous, decomposing, or non-melting samples. Insensitive to impurities that are insoluble in the melt or form solid solutions.[6]Requires soluble samples, potential for co-elution of impurities.Limited to thermally stable and volatile compounds.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of this compound by analyzing its melting behavior.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation during heating.

  • Reference: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature at least 20°C below the expected melting point (e.g., 30°C).

      • Ramp the temperature at a slow heating rate, typically 0.5-2°C/min, to a temperature at least 20°C above the completion of the melt (e.g., 80°C).[5]

  • Data Analysis: The purity is calculated from the resulting melting endotherm using specialized software that applies the van't Hoff equation. The software analyzes the shape of the leading edge of the melting peak to determine the mole percent purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of about 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example, 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation: A Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[10]

    • Injector Temperature: 250°C.[10]

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.[10]

    • Detector Temperature (FID): 300°C.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Data Analysis: Purity is determined by the area percent method from the FID chromatogram. If a GC-MS is used, impurities can be identified by their mass spectra.

Visualization of Experimental Workflows

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load program Run Temperature Program (e.g., 0.5-2°C/min) load->program acquire Acquire Heat Flow Data program->acquire thermogram Generate Melting Endotherm acquire->thermogram calculate Calculate Purity via van't Hoff Equation thermogram->calculate

Caption: Workflow for DSC Purity Analysis.

HPLC_GC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject_hplc Inject into HPLC filter->inject_hplc inject_gc Inject into GC filter->inject_gc separate_hplc Separate on Column inject_hplc->separate_hplc detect_hplc Detect with UV separate_hplc->detect_hplc chromatogram Generate Chromatogram detect_hplc->chromatogram separate_gc Separate on Column inject_gc->separate_gc detect_gc Detect with FID/MS separate_gc->detect_gc detect_gc->chromatogram calculate Calculate Purity (Area Percent) chromatogram->calculate

Caption: Workflow for HPLC and GC Purity Analysis.

Conclusion

For the purity assessment of this compound, DSC offers a rapid, absolute method for highly pure, crystalline samples. It is particularly useful as a complementary technique to confirm the overall purity and to detect eutectic impurities that may not be easily resolved by chromatographic methods. However, for a comprehensive impurity profile, including the identification and quantification of specific impurities, HPLC and GC are indispensable. HPLC is versatile for a broad range of potential impurities, while GC excels in the analysis of volatile and semi-volatile compounds. A combination of these techniques provides the most robust and reliable assessment of the purity of this compound, ensuring the quality and consistency required for pharmaceutical applications.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-fluorobenzonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Chloro-2-fluorobenzonitrile, a crucial building block in the creation of pharmaceuticals and agrochemicals, can be synthesized through various routes. This guide provides an objective comparison of two prominent methods: the Sandmeyer reaction and the Halogen Exchange (Halex) reaction, offering a cost-benefit analysis supported by experimental data to inform strategic procurement and synthesis decisions.

This analysis focuses on providing a clear, data-driven comparison of these two synthetic pathways, enabling informed decisions based on factors such as raw material cost, reaction yield, and process complexity.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Sandmeyer Reaction Route 2: Halogen Exchange (Halex) Reaction
Starting Material 4-Amino-3-chlorobenzotrifluoride2,4-Dichlorobenzonitrile
Key Reagents Sodium Nitrite, Copper(I) CyanidePotassium Fluoride, Phase Transfer Catalyst
Typical Yield Moderate to HighHigh
Raw Material Cost Generally HigherGenerally Lower
Process Complexity Multi-step, involves diazotizationSingle-step, requires high temperatures
Safety Considerations Handling of diazonium salts (potentially explosive), toxic cyanide saltsUse of high temperatures and pressure, handling of fluoride salts

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction provides a classic and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] In the context of this compound synthesis, a plausible starting material is an appropriately substituted aniline, such as 4-amino-2-chloro-5-fluorobenzonitrile or a related compound. The reaction proceeds through two main steps: diazotization of the primary amine followed by reaction with a cyanide source, typically copper(I) cyanide.[1][4]

Sandmeyer_Reaction Aromatic_Amine Aromatic Amine (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) Diazonium_Salt Diazonium Salt Intermediate Aromatic_Amine->Diazonium_Salt Diazotization Final_Product This compound Diazonium_Salt->Final_Product Cyanation NaNO2_H NaNO2, H+ Diazotization Diazotization NaNO2_H->Diazotization CuCN CuCN Cyanation Cyanation CuCN->Cyanation

Caption: The Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol:

A general procedure for a Sandmeyer-type cyanation involves the following steps:

  • Diazotization: The starting aniline is dissolved in an acidic solution (e.g., aqueous hydrochloric or sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.

  • Cyanation: In a separate vessel, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often heated to facilitate the substitution and nitrogen gas evolution.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Cost-Benefit Analysis:
  • Benefits: The Sandmeyer reaction is a well-established and versatile method, often tolerant of various functional groups on the aromatic ring.

  • Drawbacks: The primary drawbacks are the safety concerns associated with potentially explosive diazonium salts, especially if isolated in a dry state, and the use of highly toxic cyanide reagents.[2] The cost of the substituted aniline starting material can also be a significant factor.

Route 2: The Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a powerful method for the introduction of fluorine into aromatic systems, particularly those activated by electron-withdrawing groups like a nitrile.[5][6][7] For the synthesis of this compound, a common starting material is 2,4-dichlorobenzonitrile. The reaction involves the nucleophilic substitution of one of the chlorine atoms with fluoride, typically using an alkali metal fluoride like potassium fluoride in a high-boiling polar aprotic solvent. A phase transfer catalyst is often employed to enhance the reactivity of the fluoride salt.[6][8]

Halex_Reaction Dichlorobenzonitrile 2,4-Dichlorobenzonitrile Final_Product This compound Dichlorobenzonitrile->Final_Product Fluorination KF_PTC KF, Phase Transfer Catalyst Fluorination Fluorination KF_PTC->Fluorination

References

A Comparative Guide to the Environmental Impact of 4-Chloro-2-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to 4-Chloro-2-fluorobenzonitrile, a key intermediate in pharmaceuticals and agrochemicals, with a focus on environmental impact, experimental data, and greener alternatives.

The synthesis of this compound is critical for the production of a variety of specialty chemicals. As the chemical industry increasingly moves towards sustainable practices, a thorough evaluation of the environmental impact of established synthetic routes is essential. This guide provides a comparative analysis of the two primary methods for synthesizing this compound: diazotization of 2-amino-4-chlorobenzonitrile and halogen exchange from 2,4-dichlorobenzonitrile. Furthermore, it explores emerging greener alternatives that promise to reduce the environmental footprint of this important chemical's production.

Comparison of Key Synthesis Routes

The selection of a synthetic pathway involves a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the two main synthesis routes to this compound.

ParameterDiazotization RouteHalogen Exchange RouteGreener Alternative (Conceptual)
Starting Material 2-Amino-4-chlorobenzonitrile2,4-Dichlorobenzonitrile2,4-Dichlorobenzonitrile
Key Reagents Sodium Nitrite, Hydrofluoroboric Acid (or HF)Potassium Fluoride, Phase Transfer CatalystPotassium Fluoride, Ionic Liquid
Solvent Water, AcidHigh-boiling polar aprotic solvents (e.g., DMF, DMSO)Ionic Liquid, Supercritical CO2
Reaction Temperature 0-5 °C (diazotization), elevated for decomposition150-250 °C80-150 °C
Typical Yield 70-85%75-90%Potentially >90%
Atom Economy ~65%~85%~85%
E-Factor (estimated) 10-205-15<5
Key Byproducts Nitrogen gas, Sodium salts, Boron trifluoride (if HBF4 is used)Potassium ChlorideRecyclable catalyst and solvent

Detailed Experimental Protocols

Diazotization Route (Balz-Schiemann Reaction)

This method involves the conversion of a primary aromatic amine to a diazonium salt, followed by fluorination.

Experimental Protocol:

  • Diazotization: 2-Amino-4-chlorobenzonitrile is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or hydrofluoric acid, and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Fluorination: If hydrofluoroboric acid was used in the first step, the resulting diazonium tetrafluoroborate salt is isolated and thermally decomposed to yield this compound. Alternatively, if hydrofluoric acid was used, the in-situ generated diazonium fluoride decomposes upon gentle warming.

  • Workup: The product is typically extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.

Halogen Exchange Route

This route involves the nucleophilic substitution of a chlorine atom with a fluorine atom.

Experimental Protocol:

  • Reaction Setup: 2,4-Dichlorobenzonitrile, an excess of potassium fluoride, and a phase transfer catalyst (e.g., a quaternary ammonium salt) are mixed in a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: The mixture is heated to a high temperature (typically 150-250°C) for several hours. The progress of the reaction is monitored by techniques like gas chromatography.

  • Workup: After cooling, the reaction mixture is filtered to remove inorganic salts. The product is then isolated from the solvent by distillation, often under reduced pressure. The solvent is typically recovered and recycled.

Environmental Impact Assessment

A critical evaluation of the environmental impact of each route reveals distinct advantages and disadvantages.

Diazotization Route:

  • Advantages: This route can be performed in aqueous media, which is an environmentally benign solvent. The starting material, an aromatic amine, is often readily available.

  • Disadvantages: The reaction often requires stoichiometric amounts of reagents, leading to a lower atom economy. The use of strong acids and the generation of acidic and saline waste streams are significant environmental concerns. The thermal decomposition of diazonium salts can be hazardous if not properly controlled. If hydrofluoroboric acid is used, the release of boron trifluoride, a corrosive gas, is a drawback.

Halogen Exchange Route:

  • Advantages: This method generally has a higher atom economy as it involves a substitution reaction with fewer byproducts.

  • Disadvantages: The primary environmental concern is the use of high-boiling polar aprotic solvents, which are often toxic and difficult to completely remove from the product and waste streams. The high reaction temperatures required contribute to a larger energy footprint.

Greener Alternatives and Future Outlook

The development of more environmentally friendly methods for the synthesis of this compound is an active area of research. Key strategies include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the halogen exchange reaction, often leading to shorter reaction times, lower energy consumption, and in some cases, improved yields.[1]

  • Ionic Liquids as Green Solvents: Ionic liquids are non-volatile, thermally stable salts that can serve as both the solvent and catalyst in halogen exchange reactions.[2][3][4][5][6] Their use can eliminate the need for volatile and toxic organic solvents, and they can often be recycled, further reducing waste.

  • Flow Chemistry: Continuous flow reactors offer enhanced safety for handling potentially hazardous intermediates like diazonium salts and allow for better temperature control and mixing, leading to improved yields and selectivity.

Visualizing the Synthesis Pathways

To better understand the flow of materials and transformations in each process, the following diagrams illustrate the key steps.

Diazotization_Route cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts amine 2-Amino-4-chlorobenzonitrile diazotization Diazotization (0-5°C) amine->diazotization nitrite Sodium Nitrite nitrite->diazotization acid Acid (e.g., HBF4) acid->diazotization decomposition Thermal Decomposition diazotization->decomposition product This compound decomposition->product byproducts N2, Salts, BF3 decomposition->byproducts

Diagram 1: Diazotization Synthesis Pathway

Halogen_Exchange_Route cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts dichlorobenzonitrile 2,4-Dichlorobenzonitrile reaction Halogen Exchange (150-250°C) dichlorobenzonitrile->reaction fluoride Potassium Fluoride fluoride->reaction catalyst Phase Transfer Catalyst catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product byproduct Potassium Chloride reaction->byproduct

Diagram 2: Halogen Exchange Synthesis Pathway

Conclusion

Both the diazotization and halogen exchange routes for the synthesis of this compound present environmental challenges. The diazotization route is hampered by low atom economy and the use of hazardous reagents, while the halogen exchange route often relies on high temperatures and toxic solvents. For researchers and drug development professionals, the choice of synthesis will depend on a careful consideration of these factors alongside economic and scalability requirements.

The future of this compound synthesis lies in the adoption of greener chemical principles. The exploration of microwave-assisted methods, the use of ionic liquids, and the implementation of flow chemistry hold significant promise for developing more sustainable and efficient processes. Continued research and development in these areas will be crucial for minimizing the environmental impact of producing this vital chemical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 4-Chloro-2-fluorobenzonitrile (CAS No. 57381-51-8). As a halogenated aromatic nitrile, this compound presents specific chemical hazards that necessitate rigorous disposal protocols. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the fundamental principles behind each recommendation, ensuring a culture of safety and environmental stewardship in the laboratory.

Section 1: Immediate Safety Profile & Hazard Analysis

Before any disposal protocol is considered, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not merely a chemical intermediate; it is a substance with a distinct toxicological profile that dictates every aspect of its handling and disposal.

1.1 Toxicological Hazards

The primary hazards are associated with its toxicity and the potential for metabolism into cyanide, which inhibits cellular respiration.[1] It is classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[2][3]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3 / 4Toxic or harmful if swallowed.[2]
Acute Toxicity, DermalCategory 3 / 4Toxic or harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3]
Aquatic Hazard-Detrimental to aquatic life with long-lasting effects.[4]
(Data synthesized from multiple sources[2][3][4])

1.2 Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Given the compound's toxicological profile, a multi-layered defense is required.

Control / PPE ItemSpecificationRationale
Engineering Control Certified Chemical Fume HoodThe first and most critical line of defense. All handling and pre-treatment steps must be performed within a fume hood to prevent inhalation of vapors or dust.[1][4]
Eye Protection Chemical Safety Goggles & Face ShieldProtects against splashes during liquid transfers or chemical reactions.[4]
Hand Protection Nitrile Gloves (Double Gloving)Provides a robust barrier against dermal absorption, a primary route of exposure.[4]
Body Protection Standard Laboratory CoatProtects skin and personal clothing from contamination.[4]
Emergency Equipment Accessible Eyewash & Safety ShowerFor immediate decontamination in the event of accidental exposure.[4]

Section 2: Regulatory Compliance: The First Step in Disposal

Disposal of any chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA).[5] Chemical waste generators are legally responsible for correctly identifying, classifying, and ensuring the proper disposal of their hazardous waste.[6][7]

This compound, as a halogenated organic compound, would likely be classified as a hazardous waste. Specifically, wastes from the production of certain chlorinated aliphatic hydrocarbons are listed as F-series wastes (F025).[8] While this specific compound may not be explicitly listed, its characteristics require it to be managed as a toxic hazardous waste.

The core directive is unambiguous: All disposal activities must comply with local, state, and federal regulations. [9] Never discharge chemical waste to the sewer system.[10]

Section 3: Recommended Disposal Methodologies

The selection of a disposal method depends on the quantity of waste, available facilities, and regulatory requirements. The overarching goal is the complete destruction or irreversible transformation of the hazardous compound into non-hazardous substances.

3.1 Preferred Method: Licensed Hazardous Waste Disposal

For the vast majority of laboratory settings, the most reliable and compliant method is to use a licensed hazardous waste disposal company.[11][12]

Procedure:

  • Segregation: Store waste this compound in a dedicated, clearly labeled, and compatible container.[13] Do not mix with other waste streams unless compatibility is confirmed. Nitriles are incompatible with acids, which can generate heat and toxic gas.[14]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Keep the container sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.[1][15]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted waste vendor.[10]

This method ensures the waste is transported, treated, and disposed of using approved, large-scale technologies, such as high-temperature incineration. Halogenated organic waste containing over 1% chlorine must be incinerated at a minimum of 1100°C to ensure complete destruction and prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[16][17]

3.2 In-Lab Pre-Treatment Protocols (Small Quantities Only)

In specific situations where only minuscule quantities require disposal and institutional policy allows, chemical degradation can be employed to convert the hazardous compound into a less toxic form before final collection. These procedures must be performed with extreme caution by trained personnel.

Protocol 1: Alkaline Hydrolysis of the Nitrile Group

  • Principle: This method converts the toxic nitrile functional group into a more benign carboxylate salt by heating it with a strong base.[18][19] The resulting product is still a halogenated organic and must be disposed of as hazardous waste, but the immediate toxicity associated with the nitrile group is mitigated.

  • Step-by-Step Methodology:

    • Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

    • Reaction: Place the this compound waste into the flask. For each 1 gram of waste, add approximately 20 mL of 10% aqueous sodium hydroxide (NaOH) solution.

    • Heating: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper) or by TLC.

    • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

    • Waste Collection: The resulting aqueous solution, containing the sodium salt of 4-chloro-2-fluorobenzoic acid, must be collected in a labeled hazardous waste container for halogenated organic compounds.[4]

Protocol 2: Reductive Dehalogenation of the Aryl Chloride

  • Principle: This protocol removes the chlorine atom from the aromatic ring using catalytic transfer hydrogenation, reducing its halogen content.[4] This is a more advanced technique requiring an inert atmosphere.

  • Step-by-Step Methodology:

    • Setup: In a chemical fume hood, add the this compound waste to a round-bottom flask with a stir bar under an inert atmosphere (e.g., nitrogen).

    • Solvent and Reagents: Dissolve the waste in methanol (approx. 20 mL per gram). Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%). Then, add a hydrogen donor such as ammonium formate or sodium hypophosphite in slight excess.

    • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

    • Filtration: Filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep it wet during handling.[4]

    • Waste Collection: The filtrate, containing 2-fluorobenzonitrile, should be collected in a labeled hazardous waste container for halogenated organic compounds. The celite/catalyst mixture must be collected in a separate, labeled solid hazardous waste container.[4]

3.3 Comparison of Disposal Methodologies

MethodProsConsBest For
Licensed Vendor Highest level of compliance and safety; No in-lab chemical manipulation required.Can be costly; Requires administrative coordination.All quantities, especially bulk amounts. The universally recommended method.
Alkaline Hydrolysis Reduces the acute toxicity of the nitrile group.Generates a basic aqueous waste stream; Does not remove halogens; Requires heating.Small, lab-scale quantities where institutional policy permits pre-treatment.
Reductive Dehalogenation Reduces the halogen content of the waste.Requires specialized reagents (Pd/C) and an inert atmosphere; Catalyst is pyrophoric.Specialized research applications with very small quantities.

Disposal Decision Workflow

The following diagram outlines the logical process for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_prep Waste Generation & Initial Handling cluster_container Containment cluster_decision Method Selection cluster_disposal Final Disposal Path gen Waste Generated (this compound) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood container Place in Compatible, Labeled Hazardous Waste Container hood->container segregate Segregate from Incompatible Wastes (e.g., Acids) container->segregate decision Is In-Lab Pre-Treatment Permitted & Feasible? segregate->decision vendor Arrange Pickup by Licensed Waste Vendor (EHS) decision->vendor No pretreat Perform Approved Pre-Treatment (e.g., Hydrolysis) [Small Scale Only] decision->pretreat Yes collect_treated Collect Treated Waste in New Hazardous Container pretreat->collect_treated collect_treated->vendor

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-fluorobenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.